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N-Methylnicotinamide-d4

Cat. No.: B12412201
M. Wt: 140.18 g/mol
InChI Key: ZYVXHFWBYUDDBM-QFFDRWTDSA-N
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Description

N-Methylnicotinamide-d4 is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B12412201 N-Methylnicotinamide-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2,4,5,6-tetradeuterio-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10)/i2D,3D,4D,5D

InChI Key

ZYVXHFWBYUDDBM-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NC)[2H]

Canonical SMILES

CNC(=O)C1=CN=CC=C1

Origin of Product

United States

Foundational & Exploratory

N-Methylnicotinamide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the applications and methodologies related to N-Methylnicotinamide-d4.

This compound (MNA-d4) is the deuterated form of N-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (B372718) (a form of vitamin B3). Its structural similarity and mass difference make it an ideal internal standard for quantitative bioanalytical studies. This guide provides a comprehensive overview of MNA-d4, its role in research, and detailed methodologies for its use.

Core Properties of this compound

Summarized below are the key chemical and physical properties of this compound.

PropertyValue
Chemical Name This compound
Synonyms 3-(Methylcarbamoyl)pyridine-d4, N-Methyl-3-pyridinecarboxamide-d4
CAS Number 2708278-64-0[1]
Molecular Formula C₇H₄D₄N₂O[2]
Molecular Weight 140.18 g/mol [2]
Appearance White to Off-White Solid[2]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[2]
Storage 2-8°C, protected from air and light[2]

Role in Research: The Internal Standard of Choice

In quantitative analysis, particularly in chromatography and mass spectrometry, an internal standard is a compound added in a constant amount to samples, the calibration curve, and quality control samples. This compound serves as an excellent internal standard for the quantification of endogenous N-Methylnicotinamide for several key reasons:

  • Physicochemical Similarity: Being a deuterated analog, MNA-d4 exhibits nearly identical chemical and physical properties to the endogenous MNA. This ensures similar behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.

  • Mass Difference: The four deuterium (B1214612) atoms provide a distinct mass shift of +4 Da compared to the non-labeled MNA. This allows for the separate detection of the analyte and the internal standard by the mass spectrometer without isotopic overlap.

  • Co-elution: In liquid chromatography, MNA-d4 co-elutes with MNA, meaning they exit the chromatography column at the same time. This is crucial for compensating for matrix effects, where other components in a complex sample (like plasma or urine) can enhance or suppress the ionization of the analyte.

By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Nicotinamide Metabolism and the Formation of N-Methylnicotinamide

N-Methylnicotinamide is a key metabolite in the nicotinamide salvage pathway, a crucial process for maintaining the cellular pool of nicotinamide adenine (B156593) dinucleotide (NAD+). The following diagram illustrates the metabolic conversion of nicotinamide to N-Methylnicotinamide and its subsequent metabolites.

Nicotinamide_Metabolism Nicotinamide Nicotinamide (Nam) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT SAH S-adenosyl- homocysteine (SAH) NNMT->SAH MNA N-Methylnicotinamide (MNA) NNMT->MNA SAM S-adenosyl- methionine (SAM) SAM->NNMT AOX1 Aldehyde Oxidase 1 (AOX1) MNA->AOX1 2PY N-methyl-2-pyridone- 5-carboxamide (2PY) AOX1->2PY 4PY N-methyl-4-pyridone- 5-carboxamide (4PY) AOX1->4PY Excretion Urinary Excretion 2PY->Excretion 4PY->Excretion Sample_Preparation_Workflow Start Start: Human Serum Sample (100 µL) Add_IS Add Internal Standard (MNA-d4) Start->Add_IS Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Synthesis_Workflow Start Deuterated Nicotinamide (Nicotinamide-d4) Methylation Methylation Reaction (e.g., with a methylating agent like methyl iodide) Start->Methylation Purification Purification (e.g., Chromatography) Methylation->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product This compound Characterization->Final_Product

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Methylnicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of N-Methylnicotinamide-d4 (MNA-d4), a deuterated isotopologue of the endogenous metabolite N-Methylnicotinamide (MNA). MNA is a key player in NAD+ metabolism and exhibits various physiological activities, including antithrombotic and anti-inflammatory effects. The incorporation of deuterium (B1214612) in MNA-d4 makes it an invaluable tool for metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantification.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the deuteration of the nicotinamide (B372718) core, followed by the methylation of the pyridine (B92270) nitrogen. The most common isotopologue is 2,4,5,6-tetradeuterio-N-methylnicotinamide.

Synthesis of Nicotinamide-d4 (Precursor)

The synthesis of the deuterated precursor, Nicotinamide-d4, is the crucial initial step. This is typically achieved through a hydrogen-deuterium exchange reaction on the pyridine ring of nicotinamide.

Experimental Protocol:

A plausible method for the deuteration of nicotinamide involves the following steps:

  • Reaction Setup: Nicotinamide is dissolved in a deuterium-rich solvent, typically deuterium oxide (D₂O), in the presence of a catalyst. A common catalyst for such exchange reactions is a noble metal catalyst like palladium on carbon (Pd/C) or a strong acid or base.

  • Deuterium Exchange: The reaction mixture is heated under pressure in a sealed vessel. The elevated temperature and pressure facilitate the exchange of the aromatic protons at positions 2, 4, 5, and 6 of the pyridine ring with deuterium from the solvent.

  • Monitoring the Reaction: The progress of the deuteration can be monitored by ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the aromatic protons.

  • Work-up and Purification: Upon completion, the catalyst is filtered off, and the D₂O is removed under reduced pressure. The resulting solid, Nicotinamide-d4, is then purified by recrystallization.

Synthesis of this compound

The final step is the N-methylation of the synthesized Nicotinamide-d4.

Experimental Protocol:

  • Reaction Setup: Nicotinamide-d4 is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), is added to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Synthetic Workflow Diagram:

Synthesis_Workflow Nicotinamide Nicotinamide Nicotinamide_d4 Nicotinamide-d4 Nicotinamide->Nicotinamide_d4 H-D Exchange D2O_Catalyst D₂O, Catalyst (e.g., Pd/C) MNA_d4 This compound Nicotinamide_d4->MNA_d4 N-Methylation Methylating_Agent Methylating Agent (e.g., CH₃I)

A simplified workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and the extent of deuteration. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of this compound.

  • ¹H NMR: The ¹H NMR spectrum of this compound will show a significant reduction or complete absence of signals in the aromatic region (typically 7.5-9.0 ppm) compared to its non-deuterated counterpart. The presence of a singlet corresponding to the N-methyl protons (around 4.4 ppm) will be the most prominent feature.

  • ²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium atoms on the pyridine ring, confirming their positions.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, providing further evidence of successful deuteration.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: The NMR spectra (¹H, ²H, and ¹³C) are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the structure and isotopic purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm the number of deuterium atoms incorporated.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the number of deuterium atoms. For 2,4,5,6-tetradeuterio-N-methylnicotinamide (C₇H₄D₄N₂O), the expected molecular weight will be approximately 4 mass units higher than that of the non-deuterated MNA.

Experimental Protocol for MS Analysis:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured using a high-resolution mass analyzer (e.g., Orbitrap, TOF).

  • Data Analysis: The measured mass is compared to the theoretical mass of this compound to confirm its identity and the extent of deuteration.

Analytical Technique Parameter Expected Value for N-Methylnicotinamide Expected Value for this compound
Molecular Formula -C₇H₈N₂OC₇H₄D₄N₂O
Molecular Weight (Monoisotopic)136.06 g/mol 140.09 g/mol
¹H NMR Aromatic ProtonsSignals at ~7.5-9.0 ppmAbsence or significant reduction of signals
N-Methyl ProtonsSinglet at ~4.4 ppmSinglet at ~4.4 ppm
Mass Spectrometry [M+H]⁺ (m/z)~137.07~141.10

Biological Significance and Signaling Pathways

N-Methylnicotinamide is an endogenous metabolite formed from nicotinamide by the enzyme Nicotinamide N-methyltransferase (NNMT).[1] MNA plays a significant role in cellular metabolism and signaling.

The NNMT-MNA pathway is implicated in various physiological and pathological processes. NNMT catalyzes the methylation of nicotinamide to MNA, a reaction that consumes the universal methyl donor S-adenosylmethionine (SAM). This pathway is not only a part of NAD+ salvage but also influences epigenetic regulation and cellular energy homeostasis.

Recent studies have highlighted the role of the NNMT-MNA pathway in inflammation. Overexpression of NNMT can lead to the activation of the STAT3 signaling pathway. Activated STAT3 upregulates the expression of pro-inflammatory mediators such as Interleukin-1β (IL-1β) and Cyclooxygenase-2 (COX-2), leading to increased production of Prostaglandin E2 (PGE2).

Signaling Pathway Diagram:

Signaling_Pathway cluster_NNMT NNMT-MNA Pathway cluster_Inflammation Inflammatory Cascade Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT MNA N-Methylnicotinamide (MNA) NNMT->MNA SAH SAH NNMT->SAH STAT3 STAT3 MNA->STAT3 Activates SAM SAM SAM->NNMT pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Activation IL1B IL-1β pSTAT3->IL1B Upregulation COX2 COX-2 pSTAT3->COX2 Upregulation PGE2 PGE2 COX2->PGE2 Production

References

An In-depth Technical Guide to N-Methylnicotinamide (MNM) Metabolism and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnicotinamide (MNM), a methylated derivative of nicotinamide (B372718) (a form of vitamin B3), is a key metabolite in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway.[1][2] Historically viewed primarily as a detoxification and excretion product of excess nicotinamide, recent research has unveiled its multifaceted roles in cellular signaling, energy metabolism, and various pathophysiological processes. This technical guide provides a comprehensive overview of the core aspects of MNM metabolism, including its synthesis, degradation, and the intricate pathways it influences. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key metabolic and signaling pathways.

Core Metabolism of N-Methylnicotinamide

The metabolism of MNM is a tightly regulated process primarily involving two key enzymes: Nicotinamide N-methyltransferase (NNMT) for its synthesis and aldehyde oxidase (AO) for its degradation.

Synthesis of N-Methylnicotinamide

MNM is synthesized from nicotinamide through a methylation reaction catalyzed by the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT).[1][2][3][4] This reaction utilizes S-adenosylmethionine (SAM) as the methyl donor, yielding MNM and S-adenosylhomocysteine (SAH).[3][4]

Reaction: Nicotinamide + SAM → N-Methylnicotinamide + SAH

The activity of NNMT is a critical control point in nicotinamide metabolism, influencing the intracellular pools of nicotinamide, SAM, and consequently, NAD+.[5] Elevated NNMT expression has been observed in various metabolic diseases and cancers.[3][4]

Degradation of N-Methylnicotinamide

The primary route of MNM catabolism is its oxidation by aldehyde oxidase (AO), a cytosolic enzyme with broad substrate specificity.[6][7] This enzymatic reaction converts MNM into two main metabolites:

  • N1-methyl-2-pyridone-5-carboxamide (2PY)

  • N1-methyl-4-pyridone-3-carboxamide (4PY)

These metabolites are subsequently excreted in the urine.[6][7] The ratio of these metabolites can vary between species.

Quantitative Data on MNM Metabolism

A thorough understanding of the quantitative aspects of MNM metabolism is crucial for kinetic modeling and drug development. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Enzymes in MNM Metabolism
EnzymeSubstrateKmVmax/kcatOrganismReference
Nicotinamide N-Methyltransferase (NNMT) Nicotinamide0.50 mM-Rat (Walker 256 tumor)[8]
S-Adenosylmethionine7.0 µM-Rat (Walker 256 tumor)[8]
Nicotinamide20 ± 3 µM4.1 ± 0.2 min⁻¹ (kcat)Human[9]
S-Adenosylmethionine24 ± 6.8 µM4.1 ± 0.2 min⁻¹ (kcat)Human[9]
Aldehyde Oxidase (AO) N-Methylnicotinamide--Rat[10]

Note: Vmax values are often context-dependent and not always reported directly. kcat values provide a more standardized measure of catalytic turnover.

Table 2: Physiological Concentrations of MNM and its Metabolites
AnalyteMatrixConcentration/Excretion RateOrganismReference
N-Methylnicotinamide (MNM) Human Plasma6.2 - 116.7 ng/mL (mean: 18 ng/mL)Human[11]
Human Plasma4 - 120 ng/mLHuman[10]
Human Serum2.5 - 80.0 ng/mL (linear range)Human[12]
Human Urine2000 - 15,000 ng/mLHuman[10]
Rat Plasma-Rat[8][13]
Rat SerumLower in tumor-bearing ratsRat[14]
Rat LiverLower in tumor-bearing ratsRat[14]
Rat Kidney-Rat[14]
N1-methyl-2-pyridone-5-carboxamide (2PY) Human Urine~9 times higher than 4PY excretionHuman[9]
N1-methyl-4-pyridone-3-carboxamide (4PY) Human Urine7.12 ± 3.25 µmol/dayHuman[9]
Total MNM + 2PY Excretion Human Urine (Kidney Transplant Recipients)198.3 (155.9–269.4) µmol/dayHuman[15]
Table 3: Pharmacokinetic Parameters of MNM in Rats
ParameterValueRoute of AdministrationReference
Tmax 1.92 h (MNANO₃); 0.22 h (MNANO₂); 0.63 h (MNACl)Intragastric[13]
Cmax 21.74 µM (MNANO₃); 56.65 µM (MNANO₂); 16.13 µM (MNACl)Intragastric[13]
Bioavailability 22.4% (MNANO₃); 9.2% (MNANO₂); 9.1% (MNACl)Intragastric[13]
Volume of distribution (Vss) 1.96 L/kg (MNANO₃); 1.05 L/kg (MNANO₂); 0.76 L/kg (MNACl)Intragastric[13]

Signaling Pathways and Logical Relationships

The metabolic pathway of MNM is interconnected with central cellular processes, most notably the NAD+ salvage pathway and the methionine cycle.

MNM_Metabolism_Pathway NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT MNM N-Methylnicotinamide (MNM) Excretion Urinary Excretion MNM->Excretion AO Aldehyde Oxidase (AO) MNM->AO SAH S-Adenosylhomocysteine (SAH) Metabolites Oxidized Metabolites (2PY, 4PY) Metabolites->Excretion NNMT->MNM Methylation NNMT->SAH AO->Metabolites Oxidation NNMT_NAD_Interaction NAM_pool Intracellular Nicotinamide Pool NAD_salvage NAD+ Salvage Pathway NAM_pool->NAD_salvage Substrate NNMT_pathway NNMT Pathway NAM_pool->NNMT_pathway Substrate NAD NAD+ NAD_salvage->NAD Synthesis NNMT_pathway->NAD_salvage Inhibits (by consuming NAM) MNM N-Methylnicotinamide NNMT_pathway->MNM Synthesis NNMT_Assay_Workflow start Start: Cell Pellet lysis Cell Lysis (Sonication) start->lysis centrifuge1 Centrifugation (16,000 x g, 10 min, 4°C) lysis->centrifuge1 lysate Collect Supernatant (Cell Lysate) centrifuge1->lysate reaction Incubate with Reaction Mix (d4-NA, SAM, DTT) lysate->reaction quench Quench with Methanol reaction->quench centrifuge2 Centrifugation (16,000 x g, 10 min) quench->centrifuge2 analysis LC-MS Analysis of Supernatant centrifuge2->analysis end End: Quantify d4-1MNA analysis->end

References

The Biological Significance of Deuterated N-Methylnicotinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (B372718) (NAM), is emerging as a significant modulator of cellular metabolism and signaling. Its production, catalyzed by nicotinamide N-methyltransferase (NNMT), represents a critical juncture in the NAD+ salvage pathway and one-carbon metabolism. Deuteration of the N-methyl group of MNA presents a strategic approach to modulate its pharmacokinetic profile, thereby potentially enhancing its therapeutic efficacy. This technical guide explores the biological significance of deuterated N-Methylnicotinamide, detailing its metabolic fate, impact on signaling pathways, and the anticipated benefits of isotopic substitution. This document provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of deuterated MNA.

Introduction

N-Methylnicotinamide (MNA) is an endogenous metabolite formed through the N-methylation of nicotinamide, a form of vitamin B3.[1][2] This reaction is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT), which utilizes S-adenosylmethionine (SAM) as a methyl donor.[3][4][5] The formation of MNA is a key regulatory point in cellular metabolism, influencing both the availability of nicotinamide for NAD+ synthesis and the cellular methylation potential.[6][7]

Deuterium (B1214612), a stable isotope of hydrogen, has been increasingly utilized in drug development to improve the pharmacokinetic properties of molecules.[8] The replacement of hydrogen with deuterium at a metabolic soft spot can lead to a significant kinetic isotope effect, slowing down the rate of metabolic reactions.[5][9][10][11] This guide will delve into the biological implications of deuterating the N-methyl group of MNA, a strategy poised to enhance its stability and bioavailability.

The Role of N-Methylnicotinamide in Cellular Metabolism

The synthesis of MNA by NNMT is intrinsically linked to the NAD+ salvage pathway. By methylating nicotinamide, NNMT diverts it from being converted back to NAD+, a critical coenzyme for numerous cellular processes, including redox reactions and the activity of sirtuins and PARPs.[12][13][14][15][16] Overexpression of NNMT has been associated with reduced cellular NAD+ levels.[3][4]

The NNMT-mediated reaction also consumes S-adenosylmethionine (SAM), the universal methyl donor, producing S-adenosylhomocysteine (SAH).[3][4][5] The ratio of SAM to SAH is a critical determinant of the cell's methylation capacity, impacting epigenetic regulation and other methylation-dependent processes.[6]

Signaling Pathways Modulated by N-Methylnicotinamide and NNMT

The NNMT/MNA axis has been implicated in a variety of signaling pathways that are crucial in both health and disease.

STAT3 Signaling Pathway

Overexpression of NNMT and the subsequent decrease in NAD+ levels can lead to the activation of the STAT3 signaling pathway.[3][4] Activated STAT3 promotes the expression of pro-inflammatory cytokines such as IL-1β and enzymes like COX-2, leading to an increase in prostaglandin (B15479496) E2 (PGE2) production.[3][4] This cascade has been linked to cancer-associated inflammation and tumor progression.[3][4][17][18][19][20][21]

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cluster_NNMT NNMT Overexpression cluster_NAD NAD+ Metabolism cluster_STAT3 STAT3 Pathway Activation cluster_inflammation Pro-inflammatory Response NNMT NNMT NAD_decline NAD+ Decline NNMT->NAD_decline Reduces NAD+ Precursor STAT3_activation STAT3 Activation NAD_decline->STAT3_activation Activates IL1b IL-1β Upregulation STAT3_activation->IL1b Upregulates COX2 COX-2 Upregulation STAT3_activation->COX2 Upregulates IL1b->COX2 Induces PGE2 PGE2 Accumulation COX2->PGE2 Synthesizes Inflammation Inflammation PGE2->Inflammation Promotes

Caption: NNMT-STAT3 Signaling Pathway.

Sirtuin Signaling

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating metabolism, DNA repair, and longevity.[13][14][22] By reducing the cellular NAD+ pool, increased NNMT activity can indirectly inhibit sirtuin activity, particularly SIRT1.[12][13] This can have widespread consequences on cellular function and has been implicated in age-related diseases.

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cluster_NNMT NNMT Activity cluster_NAD NAD+ Pool cluster_SIRT1 Sirtuin Activity cluster_Cellular Cellular Processes NNMT NNMT NAD_pool Cellular NAD+ Pool NNMT->NAD_pool Depletes SIRT1 SIRT1 Activity NAD_pool->SIRT1 Is required for Cellular_Processes Metabolic Regulation, DNA Repair, Longevity SIRT1->Cellular_Processes Regulates

Caption: NNMT and Sirtuin Signaling Interaction.

The Impact of Deuteration on N-Methylnicotinamide Pharmacokinetics

The N-demethylation of drugs is a common metabolic pathway mediated by cytochrome P450 enzymes.[23] The cleavage of the C-H bond on the methyl group is often the rate-limiting step in this process.[9][23] Replacing the hydrogen atoms of the N-methyl group in MNA with deuterium (to form, for example, N-trideuteromethylnicotinamide or MNA-d3) is expected to significantly slow down its metabolism due to the kinetic isotope effect.[5][9][10][11]

Studies on other N-methylated compounds have demonstrated that deuteration leads to:

  • Reduced Intrinsic Clearance: The in vitro intrinsic clearance (CLint) of deuterated analogues is significantly lower than their non-deuterated counterparts.[5][9][10][11][23]

  • Increased Plasma Exposure: In vivo studies have shown that deuteration results in a higher maximum plasma concentration (Cmax) and a greater area under the plasma concentration-time curve (AUC).[5][9][10][11][23]

  • Reduced Metabolite Formation: The formation of the N-demethylated metabolite is substantially decreased.[5][9][10][11][23]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize quantitative data from studies on N-methylated compounds and their deuterated analogs, providing a basis for the expected pharmacokinetic profile of deuterated MNA.

Table 1: In Vitro Intrinsic Clearance of a Deuterated N-methyl Compound (Enzalutamide) vs. Non-deuterated. [5][9][10][11][23]

CompoundMatrixIntrinsic Clearance (CLint) Reduction (%)Kinetic Isotope Effect (KH/KD)
d3-EnzalutamideRat Liver Microsomes49.7~2
d3-EnzalutamideHuman Liver Microsomes72.9~2

Table 2: In Vivo Pharmacokinetic Parameters of a Deuterated N-methyl Compound (Enzalutamide) vs. Non-deuterated in Rats (10 mg/kg oral administration). [5][9][10][11][23]

ParameterEnzalutamide (B1683756)d3-Enzalutamide% Change
CmaxLower35% Higher+35%
AUC0–tLower102% Higher+102%
N-demethyl metabolite exposureHigher8-fold Lower-87.5%

Table 3: Pharmacokinetic Profile of N-Methylnicotinamide (MNA) in Rats. [24]

CompoundBioavailability (%)tmax (h)Cmax (µM)
MNANO322.41.9221.74
MNANO29.20.2256.65
MNACl9.10.6316.13

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of deuterated N-Methylnicotinamide.

NAD+ Quantification Assay

Principle: This protocol describes an enzymatic cycling assay for the quantification of NAD+ in cell lysates.

Materials:

  • 96-well microplate

  • Microplate reader

  • NAD+/NADH Assay Kit

  • NAD+ Standard

  • Extraction Buffers (Acidic for NAD+, Basic for NADH)

  • Cultured cells

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with the test compound (e.g., deuterated MNA) for the specified duration.

  • Sample Preparation and NAD+ Extraction:

    • Wash cells with ice-cold PBS.

    • Resuspend the cell pellet in the acidic NAD+ extraction buffer.

    • Homogenize the cell suspension.

    • Centrifuge to pellet cellular debris and collect the supernatant containing NAD+.[12]

    • Neutralize the acidic extract with the provided neutralization buffer.[12]

  • NAD+ Quantification:

    • Prepare a standard curve using the NAD+ standard.

    • Add extracted samples and standards to the wells of the 96-well plate.

    • Prepare and add the NAD Cycling Master Mix.

    • Incubate at room temperature, protected from light.

    • Measure absorbance or fluorescence at the specified wavelength.[12]

  • Data Analysis: Calculate the NAD+ concentration in the samples using the standard curve.[12]

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start Cell Culture & Treatment extraction NAD+ Extraction (Acidic) start->extraction quantification Enzymatic Cycling Assay extraction->quantification end NAD+ Concentration Measurement quantification->end

Caption: NAD+ Quantification Workflow.

NNMT Activity Assay

Principle: This fluorometric assay measures NNMT activity by detecting the production of SAH, which is enzymatically converted to homocysteine. The free thiol group of homocysteine reacts with a fluorescent probe.[8][10][25][26]

Materials:

  • Recombinant human NNMT enzyme

  • S-adenosylmethionine (SAM)

  • Nicotinamide (NAM)

  • SAH hydrolase

  • Thiol-reactive fluorescent probe

  • Assay Buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., deuterated MNA).

  • Reaction Setup:

    • Add inhibitor dilutions to the wells.

    • Prepare and add a master mix containing assay buffer, NNMT enzyme, and SAH hydrolase.

    • Incubate to allow inhibitor binding.[10]

  • Enzymatic Reaction:

    • Prepare a substrate solution containing SAM and NAM.

    • Initiate the reaction by adding the substrate solution.

    • Incubate at 37°C.

    • Stop the reaction.[10]

  • Detection:

    • Add the thiol-reactive fluorescent probe.

    • Incubate at room temperature, protected from light.

    • Read fluorescence intensity.[10]

dot

start Prepare Reagents & Inhibitor reaction_setup Set up Reaction in 96-well Plate start->reaction_setup enzymatic_reaction Initiate & Incubate Enzymatic Reaction reaction_setup->enzymatic_reaction detection Add Fluorescent Probe enzymatic_reaction->detection end Measure Fluorescence detection->end

Caption: NNMT Activity Assay Workflow.

SIRT1 Activity Assay

Principle: This is a two-step enzymatic assay where SIRT1 deacetylates a substrate containing an acetylated lysine. A developing solution then cleaves the deacetylated substrate, releasing a fluorescent group.[6][9][14][22][27]

Materials:

  • SIRT1 Deacetylase Activity Assay Kit

  • Purified SIRT1 enzyme or cell lysate

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • Add assay buffer, NAD+, and the SIRT1 enzyme/lysate to the wells.

    • Include wells for blanks and controls (with inhibitor/activator).

  • Deacetylation Reaction:

    • Add the SIRT1 substrate solution to all wells.

    • Incubate at 37°C.[14]

  • Development:

    • Add the developing solution to each well.

    • Incubate at 37°C.[14]

  • Fluorescence Reading: Measure fluorescence at the appropriate excitation and emission wavelengths.[14]

  • Data Analysis: Calculate SIRT1 activity based on the net fluorescence signal after subtracting the blank.[14]

Prostaglandin E2 (PGE2) Measurement

Principle: A competitive enzyme immunoassay (EIA) for the quantitative determination of PGE2 in biological samples.[4][7][28][29]

Materials:

  • PGE2 EIA Kit

  • Samples (cell culture supernatants, plasma, etc.)

  • Microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare a standard curve and dilute samples as required.

  • Competitive Binding:

    • Add standards and samples to the antibody-coated plate.

    • Add PGE2-alkaline phosphatase conjugate.

    • Add monoclonal anti-PGE2 antibody.

    • Incubate to allow competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Reaction:

    • Add the pNPP substrate.

    • Incubate to allow color development.

  • Stopping and Reading:

    • Add the stop solution.

    • Read absorbance at 405 nm.

  • Data Analysis: Calculate PGE2 concentration from the standard curve. The concentration is inversely proportional to the absorbance.[4]

Conclusion and Future Directions

Deuteration of N-Methylnicotinamide represents a promising strategy to enhance its therapeutic potential by improving its pharmacokinetic profile. By slowing its metabolic degradation, deuterated MNA is expected to have a longer half-life and increased systemic exposure, potentially leading to more potent and sustained biological effects. Given the involvement of the NNMT/MNA axis in critical signaling pathways related to inflammation, metabolism, and cancer, deuterated MNA warrants further investigation as a novel therapeutic agent. Future research should focus on in vivo studies to confirm the predicted pharmacokinetic advantages and to explore the efficacy of deuterated MNA in relevant disease models. Clinical trials investigating the safety and efficacy of deuterated MNA will be the ultimate step in translating this promising concept into a therapeutic reality.

References

N-Methylnicotinamide-d4 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Certificate of Analysis for N-Methylnicotinamide-d4

For researchers, scientists, and drug development professionals, understanding the Certificate of Analysis (CoA) for a deuterated internal standard like this compound is critical for ensuring the accuracy and reliability of experimental results. This guide provides a detailed explanation of the key components of a typical CoA for this compound, including data presentation, experimental protocols, and relevant biological pathways.

This compound is the deuterium-labeled version of N-Methylnicotinamide (MNA), an endogenous metabolite formed from nicotinamide.[1] Due to its isotopic labeling, it serves as an ideal internal standard for quantitative analyses using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

Data Presentation

A Certificate of Analysis for this compound provides critical quality control data. The following tables summarize the typical quantitative information found on a CoA.

Table 1: Physical and Chemical Properties

PropertySpecification
Chemical Name N-Methylnicotinamide-2,4,5,6-d4
Molecular Formula C₇H₄D₄N₂O[2]
Molecular Weight 140.18 g/mol [2]
Appearance White to off-white solid[2]
CAS Number 2708278-64-0[2]

Table 2: Analytical Data

AnalysisMethodResult
Purity HPLC98.23%[2]
Isotopic Enrichment Mass Spectrometry99.3%[2]
Structure Confirmation ¹H NMR SpectroscopyConsistent with structure[2]

Experimental Protocols

The analytical data presented in the CoA are derived from specific, validated experimental methods. Below are detailed descriptions of the typical protocols used.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the chemical purity of the this compound compound by separating it from any non-deuterated or other impurities.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • Instrumentation: A high-performance liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column) and a UV detector is used.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (like formic acid) and an organic solvent like acetonitrile.

    • Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

    • Column Temperature: The column is kept at a constant temperature to ensure reproducible results.

    • Detection: The UV detector is set to a wavelength where N-Methylnicotinamide absorbs strongly.

  • Data Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Enrichment

Objective: To determine the percentage of the deuterated compound relative to the non-deuterated and partially deuterated species.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: An ionization technique, such as electrospray ionization (ESI), is used to generate charged molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Analysis: The relative intensities of the ion peaks corresponding to this compound (with four deuterium (B1214612) atoms) and any residual N-Methylnicotinamide (with no deuterium) are measured. The isotopic enrichment is calculated as the percentage of the deuterated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., deuterium oxide, D₂O).

  • Instrumentation: A high-field NMR spectrometer is used to acquire the proton (¹H) NMR spectrum.

  • Data Acquisition: The ¹H NMR spectrum is recorded, showing signals (peaks) for the hydrogen atoms in the molecule.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are analyzed. For this compound, the absence of signals from the deuterated positions on the pyridine (B92270) ring and the presence of the expected signals for the remaining protons confirm the structure. The spectrum is compared to a reference spectrum of N-Methylnicotinamide to verify the correct structure.[2]

Mandatory Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the general workflow involved in generating a Certificate of Analysis for a chemical standard.

cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Login Sample Login & ID Sample_Prep Sample Preparation Sample_Login->Sample_Prep HPLC_Purity HPLC Purity Sample_Prep->HPLC_Purity Purity Test MS_Isotopic MS Isotopic Enrichment Sample_Prep->MS_Isotopic Isotopic Test NMR_Structure NMR Structure ID Sample_Prep->NMR_Structure Structure Test Data_Review Data Review & Approval HPLC_Purity->Data_Review MS_Isotopic->Data_Review NMR_Structure->Data_Review CoA_Generation CoA Generation Data_Review->CoA_Generation Final_Report Final_Report CoA_Generation->Final_Report Final Report

Caption: General workflow for generating a Certificate of Analysis.

N-Methylnicotinamide Signaling Pathway

N-Methylnicotinamide is a product of the enzyme Nicotinamide N-methyltransferase (NNMT). The NNMT pathway plays a role in cellular metabolism and has been implicated in various signaling cascades.[3][4]

Nicotinamide Nicotinamide NNMT Nicotinamide N-methyltransferase Nicotinamide->NNMT SAM S-adenosyl-L-methionine SAM->NNMT MNA N-Methylnicotinamide NNMT->MNA Methylation STAT3 STAT3 Activation MNA->STAT3 Leads to IL1b IL1β Upregulation STAT3->IL1b PGE2 PGE2 Accumulation IL1b->PGE2

Caption: Simplified NNMT-MNA signaling pathway.

References

A Technical Guide to N-Methylnicotinamide-d4 for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Methylnicotinamide-d4 (MNA-d4), a critical tool for researchers in metabolic disease, oncology, and pharmacology. This document outlines suppliers, purchasing options, detailed experimental protocols for its use as an internal standard, and the biochemical pathways in which it participates.

Introduction

This compound is the deuterated form of N-Methylnicotinamide (MNA), an endogenous metabolite of nicotinamide (B372718) (Vitamin B3). The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making MNA-d4 an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples. Its primary application lies in pharmacokinetic studies and as a tracer in metabolic research to accurately distinguish between endogenous and exogenously administered compounds.[1] MNA itself is the product of the enzyme Nicotinamide N-methyltransferase (NNMT), which plays a significant role in cellular metabolism and has been identified as a therapeutic target in various diseases.[1][2][3]

This compound: Suppliers and Purchasing Options

For researchers looking to procure this compound, several reputable suppliers of reference standards and research chemicals offer this compound. Availability and pricing can vary, so it is advisable to contact suppliers directly for the most current information.

SupplierExample Product/Catalog NumberPurityAvailable Sizes
MedChemExpress HY-124124SNot specified1mg, 5mg, 10mg
LGC Standards TRC-M321172Not specified10mg, 25mg, 100mg
Toronto Research Chemicals (TRC) M321172Not specified10mg, 25mg, 100mg
Biomall (distributor for TRC) M321172-10mgNot specified10mg
Coompo Research Chemicals C24589498%10mg, 25mg, 100mg
Santa Cruz Biotechnology sc-212727Not specifiedNot specified
A Chemtek AC-1434598+%Not specified

Table 1: A summary of potential suppliers for this compound. Information is based on publicly available data and is subject to change. Researchers should confirm specifications with the supplier.

Experimental Protocols

This compound is most commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify endogenous N-Methylnicotinamide in biological matrices such as plasma and urine.[4][5]

Protocol: Quantification of N-Methylnicotinamide in Human Plasma by LC-MS/MS

This protocol provides a general framework. Optimization of specific parameters for the user's instrumentation is recommended.

1. Materials and Reagents

  • N-Methylnicotinamide (analyte standard)

  • This compound (internal standard, IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Protein precipitation plates or microcentrifuge tubes

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Methylnicotinamide in a 50:50 (v/v) mixture of ACN and water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare this compound similarly.

  • Working Standard Solutions: Serially dilute the analyte stock solution to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Working Internal Standard Solution (e.g., 50 ng/mL): Dilute the IS stock solution in ACN. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate or microcentrifuge tubes.

  • Add 150 µL of the working internal standard solution (in ACN) to each well.

  • Vortex the plate or tubes vigorously for 2-3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at approximately 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 2 - 10 µL

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • Example MRM Transitions:

      • N-Methylnicotinamide: m/z 137.1 → 94.1[6]

      • This compound: m/z 141.1 → 98.1 (predicted, based on fragmentation of the unlabeled compound)

    • Instrument parameters such as collision energy and declustering potential should be optimized for these specific transitions.

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of N-Methylnicotinamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Nicotinamide Metabolism Pathway

N-Methylnicotinamide is a product of the NAD+ salvage pathway. The enzyme Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide (NAM), using S-adenosyl-L-methionine (SAM) as a methyl donor. This reaction produces N-Methylnicotinamide (also referred to as 1-methylnicotinamide (B1211872) or MNA) and S-adenosyl-L-homocysteine (SAH).[2][7] This pathway is crucial for regulating cellular levels of NAD+ and is implicated in various metabolic processes and diseases.[2][3][8]

Nicotinamide_Metabolism NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage  Precursor SAM S-adenosyl-L-methionine (SAM) SAM->NNMT MNA N-Methylnicotinamide (MNA) SAH S-adenosyl-L-homocysteine (SAH) NNMT->MNA  Product NNMT->SAH  Byproduct

Caption: Role of NNMT in the methylation of nicotinamide to form N-Methylnicotinamide.

Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow for quantifying an endogenous analyte like N-Methylnicotinamide in a biological sample using a deuterated internal standard.

Bioanalysis_Workflow start Plasma Sample Collection add_is Addition of this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction centrifuge->extract lcms LC-MS/MS Analysis extract->lcms quant Data Processing & Quantification lcms->quant

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isotopic Labeling of Nicotinamide (B372718) Metabolites

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling for studying nicotinamide and its metabolites. The focus is on providing detailed experimental protocols, quantitative data summaries, and clear visualizations of the underlying biochemical pathways and workflows.

Introduction to Isotopic Labeling in Nicotinamide Metabolism

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms in a molecule of interest with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation of these labeled precursors into downstream metabolites. This approach is instrumental in elucidating metabolic pathways, quantifying metabolite turnover, and understanding the dynamics of cellular processes.

Nicotinamide (Nam) is a crucial precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme essential for numerous cellular functions, including redox reactions, DNA repair, and cell signaling. The pathways governing NAD+ biosynthesis, particularly the salvage pathway starting from nicotinamide, are of significant interest in various research fields, including aging, metabolic diseases, and cancer. Isotopic labeling, coupled with sensitive analytical techniques like mass spectrometry, allows for precise measurement of the flux through these pathways.

Commonly Used Isotopes and Labeled Precursors

The choice of isotope and labeled precursor is critical for a successful metabolic labeling study. The ideal tracer should be efficiently taken up by the cells and incorporated into the pathway of interest without causing significant physiological perturbations.

Commonly Used Isotopes:

  • Carbon-13 (¹³C): A stable isotope of carbon that can be incorporated into the carbon skeleton of nicotinamide or its precursors.

  • Nitrogen-15 (¹⁵N): A stable isotope of nitrogen that can be used to label the nitrogen-containing rings of nicotinamide and its derivatives.

  • Deuterium (²H): A stable isotope of hydrogen that can be used to label various positions on the precursor molecules.

Table 1: Commonly Used Labeled Precursors for Nicotinamide Metabolism Studies

Labeled PrecursorIsotopic LabelCommon Applications
[¹³C₆]-NicotinamideSix ¹³C atomsTracing the direct conversion of Nam to NMN and NAD+.
[¹⁵N₁]-NicotinamideOne ¹⁵N atom in the pyridine (B92270) ringFollowing the nitrogen atom from Nam through the salvage pathway.
[¹³C₅]-RiboseFive ¹³C atoms in the ribose sugarLabeling the ribose moiety of NMN and NAD+.
[¹⁵N₂]-TryptophanTwo ¹⁵N atomsStudying the de novo NAD+ synthesis pathway.
[U-¹³C₅]-GlutamineUniformly ¹³C-labeled glutamineTracing the contribution of glutamine to the NAD+ pool.

Experimental Design and Methodologies

A well-designed isotopic labeling experiment is crucial for obtaining reliable and interpretable data. The following sections provide detailed protocols for key experimental steps.

Cell Culture and Isotopic Labeling

This protocol describes the labeling of cultured mammalian cells with an isotopically labeled precursor.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Isotopically labeled precursor (e.g., [¹³C₆]-Nicotinamide)

  • Cell culture plates or flasks

Protocol:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by supplementing the base medium with the isotopically labeled precursor at a final concentration typically ranging from 1 to 100 µM. The exact concentration should be optimized for the specific cell line and experimental goals.

  • Aspirate the standard culture medium from the cells.

  • Wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled metabolites.

  • Add the prepared labeling medium to the cells.

  • Incubate the cells for the desired period. Time-course experiments (e.g., 0, 1, 4, 8, 24 hours) are often performed to determine the kinetics of label incorporation.

  • At the end of the incubation period, proceed immediately to metabolite extraction.

Metabolite Extraction

The following protocol is a widely used method for extracting polar metabolites, including nicotinamide and its derivatives, from cultured cells.

Materials:

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching high speeds at 4°C

Protocol:

  • Place the cell culture plate on ice and aspirate the labeling medium.

  • Quickly wash the cells with ice-cold PBS to halt metabolic activity.

  • Add an appropriate volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a 10 cm dish).

  • Use a cell scraper to detach the cells and suspend them in the methanol.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extract at -80°C until analysis.

Analytical Techniques for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice for separating and quantifying isotopically labeled nicotinamide metabolites.

Table 2: Typical LC-MS Parameters for Nicotinamide Metabolite Analysis

ParameterTypical Setting
Liquid Chromatography
ColumnReversed-phase C18 column (for separating polar metabolites)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA gradient from low to high organic phase (e.g., 0-50% B over 10 min)
Flow Rate0.2-0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeSelected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
Collision EnergyOptimized for each specific metabolite transition

Data Analysis and Interpretation

The analysis of data from isotopic labeling experiments involves identifying and quantifying the different isotopologues of each metabolite. The mass spectrometer is set to detect the specific mass-to-charge (m/z) ratios of the unlabeled (M+0) and labeled (M+n) forms of each metabolite.

The fractional enrichment (FE) is a key metric calculated as follows:

FE = (Intensity of Labeled Isotopologue) / (Intensity of Labeled + Unlabeled Isotopologues)

This value represents the proportion of the metabolite pool that has been newly synthesized from the labeled precursor.

Quantitative Data Summary

The following table summarizes representative quantitative data from isotopic labeling studies of nicotinamide metabolism.

Table 3: Representative Turnover Rates of NAD+ in Different Cell Lines

Cell LineLabeled PrecursorNAD+ Half-life (hours)Reference
HEK293[¹³C₆]-Nicotinamide~2.5[Fictional Reference 1]
HeLa[¹⁵N₁]-Nicotinamide~3.1[Fictional Reference 2]
A549[¹³C₅]-Ribose~4.0[Fictional Reference 3]

Note: The data in this table are for illustrative purposes and may not reflect actual experimental results.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in nicotinamide metabolism and isotopic labeling experiments.

NAD_Salvage_Pathway cluster_enzymes Enzymes Nam Nicotinamide (Nam) NMN Nicotinamide Mononucleotide (NMN) Nam->NMN ATP -> ADP NAD NAD+ NMN->NAD ATP -> PPi NR Nicotinamide Riboside (NR) NR->NMN ATP -> ADP NAMPT NAMPT NAMPT->Nam NMNAT NMNATs NMNAT->NMN NRK NRKs NRK->NR

Caption: The NAD+ Salvage Pathway illustrating the conversion of Nicotinamide (Nam) and Nicotinamide Riboside (NR) to NAD+.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Seed Cells B 2. Add Labeled Precursor A->B C 3. Incubate B->C D 4. Quench Metabolism C->D E 5. Extract Metabolites D->E F 6. Dry Extract E->F G 7. Reconstitute Sample F->G H 8. LC-MS Analysis G->H I 9. Data Processing H->I

Caption: A typical experimental workflow for isotopic labeling of nicotinamide metabolites in cultured cells.

Logical_Relationship A Isotopically Labeled Precursor (e.g., [13C6]-Nam) B Cellular Uptake A->B C Incorporation into Metabolic Pathway B->C D Labeled Downstream Metabolites (e.g., [13C6]-NMN, [13C6]-NAD+) C->D E Mass Spectrometry Detection D->E F Quantification of Metabolic Flux E->F

Caption: Logical flow from labeled precursor to the quantification of metabolic flux.

N-Methylnicotinamide-d4 for Niacin Deficiency Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3) is a crucial nutrient for cellular metabolism, primarily as the precursor for the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). Niacin deficiency, leading to the clinical condition known as pellagra, remains a significant health concern in various populations worldwide. Accurate assessment of niacin status is paramount for both clinical diagnosis and research into metabolic diseases. The use of stable isotope-labeled compounds, such as N-Methylnicotinamide-d4 (MNM-d4), offers a precise and powerful tool for in-vivo metabolic studies of niacin. This technical guide provides an in-depth overview of the application of MNM-d4 in niacin deficiency research, detailing experimental protocols, data interpretation, and the underlying biochemical pathways. MNM-d4 serves as a tracer to investigate the pharmacokinetics and metabolism of nicotinamide, providing valuable insights into the body's handling of this essential vitamin.[1] It can also be utilized as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples using mass spectrometry.[1]

Metabolic Pathway of Nicotinamide

Nicotinamide is methylated in the liver by the enzyme Nicotinamide N-methyltransferase (NNMT) to form N-Methylnicotinamide (also known as 1-methylnicotinamide (B1211872) or MNA).[2] This reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[3] N-Methylnicotinamide is then further metabolized by aldehyde oxidase to N-methyl-2-pyridone-5-carboxamide (2-PY) and N-methyl-4-pyridone-3-carboxamide (4-PY), which are subsequently excreted in the urine.[4] The urinary excretion of N-Methylnicotinamide and its metabolites, particularly 2-PY, are considered reliable biomarkers of niacin status.[5][6][7]

Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM S-adenosyl-L-methionine (SAM) SAM->NNMT SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH MNM N-Methylnicotinamide (1-MN) NNMT->MNM AOX Aldehyde Oxidase MNM->AOX Metabolites N-methyl-2-pyridone-5-carboxamide (2-PY) N-methyl-4-pyridone-3-carboxamide (4-PY) AOX->Metabolites Urine Urinary Excretion Metabolites->Urine

Nicotinamide Metabolism Pathway

Quantitative Data on Niacin Status Biomarkers

The assessment of niacin status relies on the measurement of its metabolites in biological fluids. The following tables summarize key quantitative data from studies investigating the relationship between niacin intake and the levels of its urinary metabolites.

Table 1: Urinary Excretion of Niacin Metabolites in Relation to Niacin Intake in Healthy Adults

Niacin Intake (Niacin Equivalents/day)Urinary N-Methylnicotinamide (mg/day)Urinary N-methyl-2-pyridone-5-carboxamide (mg/day)Reference
6.1< 1.2< 1.2[8][9]
10.1Reliable indicator of marginal intakeLess responsive than NMN[8][9]
19 (RDA)--[8]
25 or 32--[8]

Table 2: Criteria for Interpreting 24-hour Urinary Excretion of Niacin Metabolites in Adults

Niacin StatusUrinary N1-methyl-nicotinamide (μmol/day)Urinary N1-methyl-nicotinamide and N1-methyl-2-pyridone-5-carboxamide (μmol/day)Reference
Deficient< 5.8< 5.8[10][11]
Low5.8 - 17.55.8 - 17.5[10][11]
Adequate> 17.5> 17.5[10][11]

Table 3: Pharmacokinetic Parameters of Nicotinamide and its Metabolites in Healthy Volunteers

CompoundTmax (hours)Cmax (ng/mL)AUC0-t (ng·h/mL)Reference
Niacin3.8 ± 1.52091 ± 13154123.88 ± 3138.48[12]
Nicotinamide---
N-Methylnicotinamide---
N-methyl-2-pyridone-5-carboxamide---

Data for Nicotinamide, N-Methylnicotinamide, and N-methyl-2-pyridone-5-carboxamide were not explicitly provided in the referenced abstract.

Experimental Protocols

The following protocols provide a general framework for conducting niacin deficiency studies using this compound. Specific parameters may need to be optimized based on the study objectives and analytical instrumentation.

Protocol 1: this compound as a Tracer for in vivo Niacin Metabolism

This protocol outlines a typical workflow for a clinical research study investigating niacin metabolism.

cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration cluster_analysis Analysis A Subject Recruitment and Screening B Baseline Sample Collection (Blood and 24-hour Urine) A->B C Oral Administration of This compound B->C D Timed Blood Sample Collection (e.g., 1, 2, 4, 8, 24 hours) C->D E Timed Urine Collection (e.g., 0-8, 8-24 hours) C->E F Sample Processing and Storage (-80°C) D->F E->F G Sample Preparation (Protein Precipitation/SPE) F->G H LC-MS/MS Analysis of Labeled and Unlabeled Metabolites G->H I Data Analysis and Pharmacokinetic Modeling H->I

Workflow for a Tracer Study

1. Subject Recruitment and Diet Control:

  • Recruit healthy volunteers or patients with suspected niacin deficiency.

  • For controlled studies, subjects should be placed on a diet with a known amount of niacin and tryptophan for a specified period before the tracer administration.[9]

2. Baseline Sample Collection:

  • Collect baseline blood and 24-hour urine samples to determine endogenous levels of niacin and its metabolites.[7]

3. Tracer Administration:

  • Administer a single oral dose of this compound. The exact dose should be determined based on the sensitivity of the analytical method and safety considerations.

4. Post-Dose Sample Collection:

  • Collect blood samples at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration to determine the pharmacokinetic profile of the tracer.[2]

  • Collect urine in timed intervals (e.g., 0-8 hours and 8-24 hours) to measure the excretion of the tracer and its metabolites.[2]

5. Sample Processing and Storage:

  • Process blood samples to obtain plasma or serum.

  • Acidify urine samples (e.g., with HCl) to stabilize the metabolites.

  • Store all samples at -80°C until analysis.

Protocol 2: Quantification of N-Methylnicotinamide in Biological Samples using LC-MS/MS with this compound as an Internal Standard

1. Sample Preparation:

  • Plasma/Serum: Perform protein precipitation by adding acetonitrile (B52724) to the sample.[13][14] Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.

  • Urine: Dilute the urine sample with the mobile phase. A simple anion-exchange clean-up procedure may be used for cleaner samples.[15]

  • Internal Standard: Spike all samples, calibration standards, and quality controls with a known concentration of this compound.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[16][17]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) formate (B1220265).[13][16]

  • Flow Rate and Injection Volume: These will depend on the column dimensions and system configuration.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • N-Methylnicotinamide: m/z 137.1 → 94.1[13]

    • This compound (Internal Standard): The precursor ion will be shifted by +4 (m/z 141.1), and the product ion may or may not be shifted depending on the location of the deuterium (B1214612) atoms. The exact transition should be determined by direct infusion of the standard.

Table 4: Example LC-MS/MS Parameters for Niacin Metabolite Analysis

ParameterSettingReference
Chromatography
ColumnWaters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm)[13]
Mobile Phase A5 mM ammonium formate in water with 0.1% formic acid[13]
Mobile Phase BAcetonitrile[13]
GradientGradient elution[13]
Mass Spectrometry
IonizationPositive Ion Electrospray (ESI+)[13]
MRM Transition (Nicotinamide)m/z 123.1 → 80.1[13]
MRM Transition (N-Methylnicotinamide)m/z 137.1 → 94.1[13]
MRM Transition (Internal Standard - N'-methylnicotinamide)m/z 137.1 → 80.1[13]

Conclusion

The use of this compound as a stable isotope tracer provides a robust and reliable method for investigating niacin metabolism and assessing niacin status in humans. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies in this critical area of nutrition and metabolic health. The ability to accurately trace the metabolic fate of nicotinamide and quantify its metabolites with high precision will undoubtedly contribute to a better understanding of niacin deficiency disorders and the development of effective therapeutic interventions.

References

Methodological & Application

Quantitative Analysis of N-Methylnicotinamide in Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (B372718) (Vitamin B3), is an emerging biomarker of interest in various physiological and pathological processes. It is synthesized in the liver by the enzyme nicotinamide N-methyltransferase (NNMT). Accurate quantification of MNA in plasma is crucial for pharmacokinetic studies, monitoring metabolic diseases, and investigating its role as a biomarker for the activity of renal transporters like organic cation transporter 2 (OCT2) and multidrug and toxin extrusion (MATE) proteins. This document provides detailed protocols for the quantitative analysis of MNA in plasma using two robust High-Performance Liquid Chromatography (HPLC) methods: HPLC with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. HPLC with Fluorescence Detection

This method involves the derivatization of N-Methylnicotinamide to a fluorescent compound, allowing for sensitive and selective detection.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Protein Precipitation: To 200 µL of plasma, add 100 µL of 20% trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at 12,000 rpm for 10 minutes.

  • Internal Standard: Transfer 200 µL of the supernatant to a new tube and add a known concentration of the internal standard, N¹-ethylnicotinamide (NEN).

  • Derivatization Reaction:

    • Place the tube in an ice bath.

    • Add 200 µL of 100 mM acetophenone (B1666503) and mix.

    • Add 400 µL of 6 M NaOH, mix well, and incubate in the ice bath for 60 minutes.

    • Add 200 µL of formic acid and continue the incubation in the ice bath for another 60 minutes.

    • Heat the sample in a boiling water bath to form the fluorescent 1,6-naphthyridine (B1220473) derivatives.[1][2]

2. HPLC Conditions:

  • Column: Nucleosil 100-C18 column.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of 22% acetonitrile (B52724), 0.5% triethylamine, and 0.01 M sodium heptanesulfonate, with the pH adjusted to 3.2.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: Fluorescence detector with excitation and emission wavelengths set at 366 nm and 418 nm, respectively.[1][2]

  • Retention Times: The approximate retention times for the MNA and NEN derivatives are 7.8 and 10 minutes, respectively.[1]

Quantitative Data Summary
ParameterResult
Linearity RangeUp to 109 ng/mL (r² > 0.997)[1][2]
Lower Limit of Quantification (LLOQ)2 ng/mL[3]
Intra-assay Precision< 3.3%[1]
Inter-assay Precision< 3.3%[1]
AccuracyWithin ± 2.7% of nominal values[1]

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity without the need for derivatization.

Experimental Protocol

1. Sample Preparation:

  • Protein Precipitation: Add acetonitrile to the plasma sample (e.g., 200 µL of acetonitrile to 100 µL of plasma).[4]

  • Internal Standard: Spike the sample with the internal standard, N'-methylnicotinamide.[5][6]

  • Vortex and Centrifuge: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new vial for injection. For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the mobile phase.[4]

2. LC-MS/MS Conditions:

  • Column: Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5μm).[5][6]

  • Mobile Phase: Gradient elution using acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) aqueous solution (containing 0.1% formic acid).[5][6]

  • Mass Spectrometer: A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[5][6]

  • MRM Transitions:

    • N-Methylnicotinamide: m/z 137.1 → 94.1[4][5][6]

    • Internal Standard (N'-methylnicotinamide): m/z 137.1 → 80.1[5][6]

Quantitative Data Summary
ParameterResult
Linearity Range2.5 - 80.0 ng/mL[5][6]
Intra-day Precision (RSD%)< 6.90%[5][6]
Inter-day Precision (RSD%)< 6.90%[5][6]
Recovery> 88%[5][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_fluorescence HPLC-Fluorescence Method cluster_lc_ms LC-MS/MS Method cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (TCA or Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatization Derivatization (with Acetophenone) supernatant->derivatization hplc_ms HPLC Separation (CN Column) supernatant->hplc_ms hplc_f HPLC Separation (C18 Column) derivatization->hplc_f fluorescence_detection Fluorescence Detection (Ex: 366nm, Em: 418nm) hplc_f->fluorescence_detection quantification Quantification fluorescence_detection->quantification ms_detection MS/MS Detection (MRM Mode) hplc_ms->ms_detection ms_detection->quantification

Caption: Experimental workflow for MNA quantification in plasma.

N-Methylnicotinamide Metabolic Pathway

metabolic_pathway cluster_nad_salvage NAD+ Salvage Pathway cluster_methionine_cycle Methionine Cycle cluster_mna_synthesis MNA Synthesis cluster_downstream Downstream Metabolism Nicotinamide Nicotinamide (NAM) NAD NAD+ Nicotinamide->NAD NAMPT NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT SAM S-adenosylmethionine (SAM) (Methyl Donor) SAH S-adenosylhomocysteine (SAH) SAM->SAH SAM->NNMT NNMT->SAH MNA N-Methylnicotinamide (MNA) NNMT->MNA Metabolites Further Metabolites (e.g., 2-pyridone, 4-pyridone) MNA->Metabolites Aldehyde Oxidase

Caption: Metabolic pathway of N-Methylnicotinamide synthesis.

References

Application Note and Protocol: Quantitative Analysis of N-Methylnicotinamide in Human Serum and Plasma by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of N-Methylnicotinamide (1-NMN) in human serum and plasma using Isotope Dilution Mass Spectrometry (IDMS). N-Methylnicotinamide is a key metabolite of nicotinamide (B372718) and serves as a biomarker for niacin status and renal transporter function.[1][2][3] The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method offers high sensitivity and specificity, making it suitable for clinical research and drug development applications. The protocol includes procedures for sample preparation, instrument setup, and data analysis.

Introduction

N-Methylnicotinamide (1-NMN) is a metabolite of nicotinamide, formed through the action of nicotinamide N-methyltransferase (NNMT).[4][5] Its quantification in biological matrices is crucial for assessing niacin status and investigating the activity of renal organic cation transporters (OCT2) and multidrug and toxin extrusion (MATE) proteins, which are significant in drug-drug interaction studies.[1][2][6] Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high accuracy and precision, achieved by correcting for matrix effects and variations in sample processing with a stable isotope-labeled internal standard.[7] This application note details a robust LC-MS/MS method for the determination of 1-NMN in human serum and plasma.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This standard co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and fragmentation in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample extraction, injection volume, and instrument response.

G cluster_sample Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte Analyte (1-NMN) Spike Spike Known Amount of IS into Sample Analyte->Spike IS Isotopically Labeled Internal Standard (e.g., D3-1-NMN) IS->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometry Detection LC->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Calculate Concentration using Calibration Curve Ratio->CalCurve

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

This protocol is intended for the analysis of 1-NMN in human serum or plasma.

Materials and Reagents
  • N-Methylnicotinamide (1-NMN) analytical standard

  • N-Methyl-d3-nicotinamide (D3-1-NMN) or another suitable isotopically labeled internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum/plasma (control and study samples)

Equipment
  • Liquid Chromatograph (LC) system

  • Triple quadrupole mass spectrometer

  • Analytical column (e.g., Waters Spherisorb S5 CN, 2.0 x 100 mm, 5 µm or a HILIC column)[8][9]

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-NMN and D3-1-NMN in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-NMN primary stock solution with 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of D3-1-NMN at an appropriate concentration in acetonitrile.

Sample Preparation
  • Label microcentrifuge tubes for each sample, calibrator, and quality control (QC).

  • Pipette 100 µL of serum or plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard spiking solution to each tube.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.[8][9]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G Start Start: 100 µL Serum/Plasma Add_IS Add 10 µL Internal Standard Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add 300 µL Cold Acetonitrile (with 0.1% Formic Acid) Vortex1->Add_ACN Vortex2 Vortex Vigorously (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer End Ready for LC-MS/MS Analysis Transfer->End

Caption: Sample Preparation Workflow.

LC-MS/MS Method

The following are typical starting conditions that may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters Spherisorb S5 CN (2.0 x 100 mm, 5 µm)[8][9]
Mobile Phase A 5 mM Ammonium formate in water with 0.1% formic acid[8][9]
Mobile Phase B Acetonitrile[8][9]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Example LC Gradient

Time (min)% Mobile Phase B
0.095
1.095
5.05
5.195
7.095

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[8][9]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 4: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Methylnicotinamide (1-NMN) 137.194.1[8][9]10020
N-Methyl-d3-nicotinamide (D3-1-NMN) 140.178.0[6]10022
Alternative IS: N'-methylnicotinamide137.180.1[8][9]10025
Data Analysis and Quantification
  • Integrate the peak areas for the analyte (1-NMN) and the internal standard (D3-1-NMN) for all calibrators, QCs, and unknown samples.

  • Calculate the peak area ratio (1-NMN area / D3-1-NMN area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used.

  • Determine the concentration of 1-NMN in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Method Performance Characteristics

The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for 1-NMN.

Table 5: Typical Method Validation Parameters

ParameterResult
Linear Range 2.5 - 80.0 ng/mL in serum[8][9]
Intra-day Precision (RSD) < 6.9%[8][9]
Inter-day Precision (RSD) < 6.9%[8][9]
Recovery > 88%[8][9]
Limit of Quantification (LOQ) 2.5 ng/mL[9]

Conclusion

The described isotope dilution LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of N-Methylnicotinamide in human serum and plasma. This protocol offers a solid foundation for researchers and drug development professionals to implement this assay in their laboratories for various research applications. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for N-Methylnicotinamide-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnicotinamide-d4 (d4-MNM) is the deuterium-labeled form of N-Methylnicotinamide (MNM), a primary metabolite of nicotinamide (B372718) (a form of vitamin B3). In pharmacokinetic (PK) studies, d4-MNM serves as an invaluable tool, primarily utilized as an internal standard (IS) for the quantification of endogenous MNM in biological matrices. The use of a stable isotope-labeled internal standard like d4-MNM is considered the gold standard in bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This is because it closely mimics the analyte of interest in terms of chemical and physical properties, leading to more accurate and precise quantification by correcting for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of d4-MNM in pharmacokinetic studies, including data on MNM pharmacokinetics, detailed experimental procedures, and visual representations of metabolic pathways and experimental workflows.

Nicotinamide Metabolism and the Role of N-Methylnicotinamide

Nicotinamide is metabolized in the body through several pathways. A key pathway involves the methylation of nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT) to form N-Methylnicotinamide. MNM is then further metabolized by aldehyde oxidase (AO) to N-methyl-2-pyridone-5-carboxamide (2-Py) and N-methyl-4-pyridone-3-carboxamide (4-Py), which are subsequently excreted in the urine. Understanding this metabolic pathway is crucial for interpreting the pharmacokinetic data of nicotinamide and its metabolites.

Nicotinamide Nicotinamide MNM N-Methylnicotinamide (MNM) Nicotinamide->MNM NNMT Metabolites Further Metabolites (e.g., 2-Py, 4-Py) MNM->Metabolites AO Excretion Excretion Metabolites->Excretion

Caption: Nicotinamide Metabolic Pathway.

Application of this compound in Pharmacokinetic Studies

The primary application of d4-MNM is as an internal standard in LC-MS/MS-based bioanalytical methods to quantify MNM levels in various biological samples, such as plasma, serum, and urine. This is essential for:

  • Pharmacokinetic characterization of nicotinamide: By accurately measuring the formation and elimination of its major metabolite, MNM.

  • Drug-drug interaction studies: MNM is a substrate for renal transporters like the organic cation transporter 2 (OCT2) and multidrug and toxin extrusion (MATE) proteins.[1][2] Therefore, monitoring MNM levels can provide insights into potential drug interactions involving these transporters.[1][2]

  • Biomarker studies: Endogenous levels of MNM can be indicative of the activity of the nicotinamide metabolic pathway and have been investigated in various physiological and pathological conditions.

Pharmacokinetic Parameters of N-Methylnicotinamide

The following table summarizes the pharmacokinetic parameters of endogenous N-Methylnicotinamide in human plasma. These values can serve as a reference for studies utilizing d4-MNM for MNM quantification.

ParameterValueUnitReference
Basal Plasma Concentration 4 - 120ng/mL[1][2]
Basal Urine Concentration 2000 - 15,000ng/mL[1][2]
Plasma AUC (Area Under the Curve) Varies significantly with nicotinamide intake and other factors. In a study involving an OCT2 inhibitor, the baseline AUC of MNM was observed to change, indicating the utility of its measurement in drug interaction studies.ng*h/mL[1]
Plasma Cmax (Maximum Concentration) Dependent on nicotinamide administration. Following nicotinamide administration, MNM concentrations rise, with Cmax being a key parameter to measure.ng/mL
Renal Clearance (CLr) An important parameter as MNM is actively secreted by the kidneys.L/h

Experimental Protocols

Bioanalytical Method for Quantification of N-Methylnicotinamide in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the analysis of MNM in human plasma using d4-MNM as an internal standard.

a. Materials and Reagents:

  • N-Methylnicotinamide (MNM) reference standard

  • This compound (d4-MNM) internal standard

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

b. Sample Preparation (Protein Precipitation):

cluster_prep Sample Preparation Workflow Plasma Plasma Sample (e.g., 50 µL) IS Add Internal Standard (d4-MNM in ACN) Plasma->IS Precipitate Protein Precipitation (e.g., with 200 µL ACN) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Sample Preparation Workflow for MNM Analysis.

  • Thaw frozen human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Add 10 µL of d4-MNM internal standard working solution (e.g., 100 ng/mL in 50% acetonitrile).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected, or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

c. LC-MS/MS Conditions:

ParameterTypical Condition
LC System UHPLC system
Column HILIC column (e.g., for polar analytes) or a C18 column with ion-pairing agents
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of MNM from matrix components
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions MNM: e.g., m/z 137.1 -> 94.1; d4-MNM: e.g., m/z 141.1 -> 98.1
Collision Energy Optimized for each transition

d. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte (MNM) to the peak area of the internal standard (d4-MNM).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of MNM in the unknown samples is then determined from the calibration curve.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: The effect of sample components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This compound is an essential tool for the accurate and precise quantification of N-Methylnicotinamide in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods allows for reliable data generation, which is critical for understanding the metabolism and disposition of nicotinamide, as well as for investigating potential drug interactions and the role of MNM as a biomarker. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working in this area.

References

Application Notes and Protocols for N-Methylnicotinamide (MNA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples for the quantitative analysis of N-Methylnicotinamide (MNA), a key metabolite of nicotinamide (B372718). The following sections outline various extraction techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, suitable for matrices such as plasma, serum, and urine.

Introduction

N-Methylnicotinamide (MNA) is an endogenous metabolite of nicotinamide (Vitamin B3) that serves as a biomarker for renal tubular transport and plasma flow.[1] Accurate quantification of MNA in biological matrices is crucial for pharmacokinetic studies, clinical diagnostics, and research into its physiological roles. The choice of sample preparation technique is critical to remove interfering substances and ensure the sensitivity and reliability of the analytical method, which often involves High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques

The selection of an appropriate sample preparation method depends on the biological matrix, the required limit of quantification, and the analytical instrumentation. Below are detailed protocols for common techniques used for MNA analysis.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples. It is often used for its simplicity and high-throughput capabilities.[2]

Experimental Protocol:

  • Sample Aliquoting: Transfer 100 µL of the plasma or serum sample to a clean microcentrifuge tube.

  • Addition of Internal Standard (IS): Spike the sample with an appropriate internal standard. For MNA analysis, N¹-ethylnicotinamide (NEN) or a stable isotope-labeled MNA can be used.[1]

  • Precipitating Agent Addition: Add 300 µL of a cold precipitating agent, such as acetonitrile (B52724) or 20% trichloroacetic acid (TCA), to the sample.[1][3][4]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube or a well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the analyte.

Quantitative Data for Protein Precipitation:

ParameterMatrixPrecipitating AgentRecoveryLLOQ (ng/mL)Analytical MethodReference
RecoverySerumAcetonitrile>88%2.5LC-MS/MS[3][4]
Precision (Intra-day RSD)SerumAcetonitrile<6.90%2.5LC-MS/MS[3][4]
Precision (Inter-day RSD)SerumAcetonitrile<6.90%2.5LC-MS/MS[3][4]
RecoveryPlasma20% TCANot Specified2HPLC-Fluorescence[1][6]
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is effective in removing proteins and lipids.[7]

Experimental Protocol:

  • Sample Preparation: To 1 g of a homogenized tissue sample (e.g., tomato), add 2 mL of a chloroform/methanol (B129727) mixture (1:2, v/v) and 400 µL of ultrapure water.[7] For plasma or urine, an initial protein precipitation step may be necessary.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at 9100 rpm for 10 minutes at room temperature.[7]

  • Supernatant Transfer: Transfer 2 mL of the supernatant to a new tube.[7]

  • Evaporation: Dry the supernatant by evaporation.[7]

  • Reconstitution: Dissolve the residue in 200 µL of ultrapure water for analysis.[7]

Quantitative Data for Liquid-Liquid Extraction:

ParameterMatrixRecoveryLLOQ (ng/mL)Analytical MethodReference
RecoveryPlasma86-89%50HPLC/MS[8][9]

Note: The referenced LLE protocol was for nicotinic acid and its metabolites, including MNA, from plasma.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. It can significantly reduce matrix effects and improve the sensitivity of the analysis.[9]

Experimental Protocol (using a cation exchange SPE column):

  • Column Conditioning: Condition an Isolute SCX SPE column with 2 mL of methanol followed by 1 mL of 1% formic acid.[9]

  • Sample Loading: Acidify 1 mL of plasma with 1 mL of 1% formic acid and add an internal standard. Load the sample onto the conditioned SPE column.[9]

  • Washing: Wash the column with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of hexane (B92381) to remove interfering substances.[9]

  • Drying: Dry the column under vacuum.[9]

  • Elution: Elute the MNA and other target analytes from the column. The specific elution solvent will depend on the sorbent and analytes but is often a mixture of an organic solvent and a pH-modifying agent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Quantitative Data for Solid-Phase Extraction:

ParameterMatrixRecoveryLLOQ (ng/mL)Analytical MethodReference
RecoveryPlasma86-89%50HPLC/MS[9]

Note: The referenced SPE protocol was for niacin and its main metabolites, including MNA, from human plasma.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the sample preparation and analysis of N-Methylnicotinamide.

G cluster_sample_collection Sample Collection & Pre-treatment cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike PPT Protein Precipitation (e.g., Acetonitrile, TCA) Spike->PPT Method 1 LLE Liquid-Liquid Extraction Spike->LLE Method 2 SPE Solid-Phase Extraction Spike->SPE Method 3 Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation LLE->Evaporate SPE->Evaporate Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis Data Quantification & Reporting Analysis->Data

Caption: General workflow for MNA sample preparation and analysis.

Conclusion

The protocols and data presented provide a comprehensive guide for the preparation of biological samples for N-Methylnicotinamide analysis. The choice of method should be guided by the specific requirements of the study, including the sample matrix, desired sensitivity, and available instrumentation. Proper validation of the chosen method is essential to ensure accurate and reliable results in research and clinical applications.

References

Application Notes and Protocols for the Quantification of N-Methylnicotinamide and its d4 Analog using MRM Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnicotinamide (MNA) is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) that has garnered significant interest in biomedical research. It is implicated in various physiological and pathological processes, making its accurate quantification in biological matrices crucial for advancing our understanding of its roles. This document provides detailed application notes and protocols for the sensitive and specific quantification of N-Methylnicotinamide and its deuterated internal standard, N-Methylnicotinamide-d4, using Multiple Reaction Monitoring (MRM) mass spectrometry coupled with liquid chromatography (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key mass spectrometry parameters for the MRM transitions of N-Methylnicotinamide and its d4 analog. These transitions have been established for robust and reliable quantification in complex biological samples.

Table 1: MRM Transitions for N-Methylnicotinamide

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
N-Methylnicotinamide137.093.9Quantifier
N-Methylnicotinamide137.077.9Qualifier

Table 2: MRM Transitions for this compound (Internal Standard)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
This compound140.097.0Quantifier
This compound140.178.0Qualifier

Experimental Protocols

This section outlines the detailed methodologies for the quantification of N-Methylnicotinamide in biological samples such as plasma or serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting N-Methylnicotinamide from biological matrices.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • This compound internal standard (IS) solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution at a known concentration.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube or an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography Method

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of the polar N-Methylnicotinamide from other matrix components.

LC System:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Column:

  • HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.01090
2.04060
2.19010
3.09010
3.11090
5.01090

Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry Method

A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used for detection.

Mass Spectrometer:

  • A triple quadrupole mass spectrometer.

Ionization Mode:

  • Electrospray Ionization (ESI), Positive Ion Mode

Key MS Parameters:

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Note: The collision energy and other compound-specific parameters should be optimized for the specific instrument being used. The values provided in the tables are a starting point.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard (MNA-d4) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation HILIC Separation Supernatant->LC_Separation MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Standard Curve) Integration->Quantification Results Final Concentration Results Quantification->Results

Caption: Experimental workflow for N-Methylnicotinamide quantification.

Signaling Pathway Context (Illustrative)

While N-Methylnicotinamide itself is a metabolite, its formation is a key step in the nicotinamide catabolic pathway. The following diagram illustrates this relationship.

nicotinamide_metabolism Nicotinamide Nicotinamide (Vitamin B3) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT MNA N-Methylnicotinamide (MNA) Excretion Urinary Excretion MNA->Excretion NNMT->MNA

Caption: Simplified pathway of N-Methylnicotinamide formation.

Application Notes and Protocols for the Urinary Analysis of N-Methylnicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of N-Methylnicotinamide (NMN) in urine using its deuterated internal standard, N-Methylnicotinamide-d4 (NMN-d4). This methodology is critical for researchers in nutritional science, clinical diagnostics, and drug development who are interested in assessing niacin status, studying metabolic pathways, or investigating drug interactions with renal transporters.

Introduction

N-Methylnicotinamide is a key metabolite of nicotinamide (B372718), a form of vitamin B3 (niacin).[1] The quantification of NMN in urine serves as a reliable biomarker for assessing the body's niacin status.[2] Low levels of urinary NMN may indicate a niacin deficiency.[1] Furthermore, NMN is gaining attention in the field of drug development as an endogenous probe for the activity of renal transporters, such as the organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs).[3][4] The use of a stable isotope-labeled internal standard, such as NMN-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly accurate and precise quantification through isotope dilution.[2][5]

Metabolic Pathway of N-Methylnicotinamide

Nicotinamide, derived from the diet or synthesized from tryptophan, is methylated in the liver by the enzyme nicotinamide N-methyltransferase (NNMT) to form N-Methylnicotinamide.[3][6][7] NMN can then be further metabolized by aldehyde oxidase (AO) into N1-methyl-2-pyridone-5-carboxamide (2-Py) and N1-methyl-4-pyridone-3-carboxamide (4-Py), which are also excreted in the urine.[6][7][8] The analysis of NMN and its metabolites provides a comprehensive picture of niacin metabolism.

Metabolic Pathway of N-Methylnicotinamide Metabolic Pathway of N-Methylnicotinamide Nicotinamide Nicotinamide NMN N-Methylnicotinamide (NMN) Nicotinamide->NMN NNMT Metabolites Further Metabolites (e.g., 2-Py, 4-Py) NMN->Metabolites Aldehyde Oxidase Urine Urinary Excretion NMN->Urine Metabolites->Urine

Metabolic conversion of Nicotinamide to NMN and its excretion.

Quantitative Analysis of N-Methylnicotinamide in Urine using LC-MS/MS

The use of NMN-d4 as an internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. The following protocol is a synthesized methodology based on established practices for the analysis of NMN in urine by LC-MS/MS.[2][5][9]

Experimental Workflow

The general workflow for the analysis involves urine sample collection, preparation (which includes the addition of the NMN-d4 internal standard), chromatographic separation, and detection by tandem mass spectrometry.

Experimental Workflow for NMN Urine Analysis Experimental Workflow for NMN Urine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing UrineSample Urine Sample Collection AddIS Addition of NMN-d4 Internal Standard UrineSample->AddIS Dilution Sample Dilution & Protein Precipitation (e.g., with Acetonitrile) AddIS->Dilution Centrifugation Centrifugation Dilution->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC HILIC Separation Supernatant->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification using Calibration Curve MS->Quantification Reporting Data Reporting Quantification->Reporting

Workflow for urinary NMN analysis using NMN-d4.
Detailed Experimental Protocol

1. Materials and Reagents

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMN and NMN-d4 in methanol.

  • Working Standard Solutions: Serially dilute the NMN primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the NMN-d4 primary stock solution with the same diluent to achieve a final concentration that will be added to all samples, calibrators, and quality controls.

3. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To a microcentrifuge tube, add 50 µL of urine sample, calibration standard, or quality control sample.

  • Add a specific volume of the NMN-d4 internal standard working solution to each tube.

  • Add a protein precipitating agent, such as 200 µL of acetonitrile.

  • Vortex the mixture thoroughly for approximately 30 seconds.

  • Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of the polar NMN.[2][4]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of organic mobile phase (e.g., 95% B) and gradually decrease to allow for the retention and subsequent elution of NMN.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor to product ion transitions for NMN and NMN-d4 should be optimized on the instrument being used. A common transition for NMN is m/z 137.1 → 94.1.[10]

Data Presentation: Quantitative Summary

The following tables summarize typical quantitative data obtained from the analysis of NMN in human urine.

Table 1: LC-MS/MS Method Validation Parameters

ParameterTypical Value/Range
Linearity Range2.5 - 80.0 ng/mL
Intra-day Precision (%RSD)< 6.90%
Inter-day Precision (%RSD)< 6.90%
Recovery> 88%
Lower Limit of Quantification (LLOQ)0.5 - 2.5 ng/mL

Note: These values are illustrative and should be established for each specific assay. Data synthesized from multiple sources.[10][11]

Table 2: Basal Concentrations and Excretion of N-Methylnicotinamide in Urine

PopulationNMN Concentration (ng/mL)24-h Urinary Excretion (µmol/day)
Healthy Individuals2,000 - 15,00017.3 - 115
Renal Transplant Recipients-15.8 - 31.8 (Median)

Data obtained from studies on human subjects.[2][4]

Conclusion

The use of this compound as an internal standard for the LC-MS/MS analysis of N-Methylnicotinamide in urine provides a robust, sensitive, and specific method for quantitative analysis. This approach is invaluable for clinical and research applications, enabling the accurate assessment of niacin status and the investigation of renal transporter function. The detailed protocol and reference data presented here serve as a comprehensive guide for the implementation of this important analytical technique.

References

Application Notes and Protocols: N-Methylnicotinamide-d4 for Monitoring NAD+ Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs). Dysregulation of NAD+ metabolism is implicated in a wide range of pathologies, including metabolic disorders, neurodegenerative diseases, and aging. Consequently, monitoring NAD+ levels and the flux through its metabolic pathways is of paramount importance in biomedical research and drug development.

N-Methylnicotinamide (MNA) is a primary metabolite of nicotinamide, a key precursor in the NAD+ salvage pathway. The levels of MNA in biological fluids can serve as a valuable biomarker for NAD+ metabolism and the activity of the enzyme nicotinamide N-methyltransferase (NNMT). Accurate quantification of MNA is crucial for understanding the dynamics of NAD+ metabolism in various physiological and pathological states.

This document provides detailed application notes and protocols for the use of N-Methylnicotinamide-d4 as an internal standard for the precise and accurate quantification of endogenous N-Methylnicotinamide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle and Application

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. This compound is an ideal internal standard for MNA quantification because it shares identical chemical and physical properties with the endogenous analyte, but has a different mass due to the deuterium (B1214612) labeling. This allows for the correction of variability introduced during sample preparation, chromatography, and ionization, leading to highly accurate and precise measurements.

Applications:

  • Pharmacokinetic Studies: To determine the pharmacokinetic profile of therapeutic agents that modulate NAD+ metabolism by tracking changes in MNA levels.

  • Biomarker Discovery: To investigate MNA as a potential biomarker for diseases associated with altered NAD+ metabolism.

  • Drug Development: To assess the efficacy of drugs targeting enzymes in the NAD+ salvage pathway, such as NNMT.

  • Metabolic Research: To study the flux and regulation of the NAD+ salvage pathway in various biological models.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of N-Methylnicotinamide using this compound as an internal standard.

Table 1: LC-MS/MS Parameters for N-Methylnicotinamide (MNA) and this compound (MNA-d4)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
MNA137.194.1Varies by instrumentPositive
MNA137.180.1Varies by instrumentPositive
MNA-d4141.198.1Varies by instrumentPositive
MNA-d4141.184.1Varies by instrumentPositive

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Table 2: Linearity and Sensitivity of MNA Quantification

MatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
Human Serum2.5 - 80.02.5[1]
Human Plasma0.1 - 10000.1[2]
Human Urine0.5 - 5000.5[2]

Table 3: Reported Endogenous Concentrations of N-Methylnicotinamide

Biological MatrixConcentration RangePopulation/ModelReference
Human Plasma4 - 120 ng/mLHealthy Adults[2]
Human Urine2000 - 15,000 ng/mLHealthy Adults[2]
Rat Plasma (intragastric MNACl)Cmax: 16.13 µMWistar Rats[3]
Human Plasma (6g oral nicotinamide)Peak ~1-2 hoursCancer Patients[4]

Experimental Protocols

Protocol 1: Quantification of N-Methylnicotinamide in Human Plasma/Serum

1. Materials:

  • Human plasma or serum samples

  • N-Methylnicotinamide (MNA) analytical standard

  • This compound (MNA-d4) internal standard

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Sample Preparation:

  • Thaw plasma/serum samples on ice.

  • Prepare a stock solution of MNA-d4 internal standard in 50% ACN/water.

  • In a clean microcentrifuge tube, add 50 µL of plasma/serum.

  • Add 10 µL of the MNA-d4 internal standard solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: A C18 or HILIC column suitable for polar analytes.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to achieve good separation of MNA from other matrix components.

  • Flow Rate: Optimize based on the column dimensions.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the transitions listed in Table 1.

4. Data Analysis:

  • Integrate the peak areas for both MNA and MNA-d4.

  • Calculate the peak area ratio of MNA to MNA-d4.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of MNA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro NAD+ Metabolism Study using d4-Nicotinamide Tracer

While this document focuses on this compound as an internal standard, a common related experiment is to use deuterated nicotinamide (d4-Nam) as a tracer to monitor its incorporation into NAD+ and its metabolites, including MNA.

1. Materials:

  • Cell culture medium

  • d4-Nicotinamide (d4-Nam)

  • Cultured cells of interest

  • Reagents for metabolite extraction (e.g., ice-cold methanol/water)

2. Experimental Procedure:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of d4-Nam.

  • Incubate the cells for various time points.

  • At each time point, harvest the cells and quench metabolism rapidly (e.g., by washing with ice-cold PBS and adding liquid nitrogen).

  • Extract metabolites using a suitable solvent (e.g., 80% methanol).

  • Analyze the cell extracts by LC-MS/MS to measure the levels of unlabeled and deuterated NAD+, NMN, and MNA.

Visualizations

Signaling Pathway: NAD+ Salvage Pathway

NAD_Salvage_Pathway cluster_0 NAD+ Metabolism Nam Nicotinamide (Nam) NMN Nicotinamide Mononucleotide (NMN) Nam->NMN NAMPT MNA N-Methylnicotinamide (MNA) Nam->MNA NNMT NAD NAD+ NMN->NAD NMNATs NAD->Nam PARPs, Sirtuins, CD38

Caption: The NAD+ salvage pathway illustrating the conversion of nicotinamide.

Experimental Workflow: MNA Quantification

MNA_Quantification_Workflow start Biological Sample (Plasma/Serum) prep Sample Preparation: - Add MNA-d4 (Internal Standard) - Protein Precipitation (Acetonitrile) start->prep centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Processing: - Peak Integration - Calculate Area Ratios (MNA/MNA-d4) lcms->data quant Quantification: - Calibration Curve - Determine MNA Concentration data->quant end Result quant->end

Caption: Workflow for quantifying N-Methylnicotinamide using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of N-Methylnicotinamide in various biological matrices. This approach is essential for accurately assessing NAD+ metabolism, which is critical for advancing our understanding of numerous diseases and for the development of novel therapeutics. The protocols and data presented here offer a comprehensive guide for researchers and scientists to implement this powerful analytical technique in their studies.

References

Protocol for Spiking Biological Samples with N-Methylnicotinamide-d4 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylnicotinamide (NMN) is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) and serves as a key precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism.[1] Accurate quantification of NMN in biological matrices such as plasma, serum, and urine is crucial for studying metabolic pathways, diagnosing niacin deficiency, and assessing the impact of drugs on renal transporters.[2][3] Stable isotope-labeled internal standards are the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they correct for variability during sample preparation and analysis. This document provides a detailed protocol for the use of N-Methylnicotinamide-d4 as an internal standard for the accurate quantification of NMN in biological samples.

Chemical Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms N'-Methylnicotinamide-d4, N-Methyl-3-pyridinecarboxamide-d4
CAS Number 2708278-64-0
Molecular Formula C₇D₄H₄N₂O
Molecular Weight 140.176 g/mol
Appearance White to Off-White Solid

Experimental Protocols

This section details the procedures for preparing the internal standard, sample preparation, and LC-MS/MS analysis.

Preparation of this compound Internal Standard Solutions

2.1.1. Stock Solution (1 mg/mL)

  • Accurately weigh 1 mg of this compound.

  • Dissolve the weighed solid in 1 mL of methanol (B129727) in a volumetric flask.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in an amber vial to protect from light.

2.1.2. Working Solution (1 µg/mL)

  • Allow the stock solution to equilibrate to room temperature.

  • Perform a 1:1000 serial dilution of the 1 mg/mL stock solution with methanol to obtain a working solution of 1 µg/mL.

  • Store the working solution at -20°C in an amber vial. Prepare fresh working solutions weekly.

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma and serum samples. Urine samples should be diluted (e.g., 1:10) with ultrapure water prior to spiking.

  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Add 50 µL of the appropriate N-Methylnicotinamide standard solution (for calibration curve) or blank matrix to the respective tubes.

  • Add 100 µL of the biological sample (plasma, serum, or diluted urine) to each tube.

  • Spike each tube with 10 µL of the 1 µg/mL this compound working solution.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge again to pellet any remaining particulates.

  • Transfer the final solution to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis of N-Methylnicotinamide. Method optimization is recommended for specific instrumentation and applications.

LC Parameters
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS/MS Parameters
Ionization Mode Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions
N-Methylnicotinamidem/z 137.1 → 94.1[4]
This compoundm/z 141.1 → 98.1 (hypothetical, based on d4 labeling)
Collision Energy Optimize for specific instrument
Dwell Time 100 ms

Data Presentation

Endogenous Levels of N-Methylnicotinamide
Biological MatrixEndogenous Concentration Range (ng/mL)
Human Plasma4 - 120[2][5]
Human Serum6.2 - 116.7[6]
Human Urine2000 - 15,000[2][5]
Recommended Spiking Concentrations for this compound

The optimal spiking concentration should result in an internal standard peak area that is roughly in the middle of the calibration curve and provides a stable and reproducible signal. Based on the endogenous levels, the following are recommended starting concentrations for the this compound working solution to be spiked into the samples.

Biological MatrixRecommended Starting Spiking Concentration (ng/mL)
Plasma / Serum50 - 100
Urine (diluted)100 - 500

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Dilution Spike Spike with IS Working->Spike Sample Biological Sample (Plasma, Urine) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Dry Evaporation Centrifuge1->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data

Caption: Experimental workflow for sample preparation and analysis.

Signaling_Pathway Nicotinamide Nicotinamide (Vitamin B3) NMN N-Methylnicotinamide (NMN) Nicotinamide->NMN NNMT NAD NAD+ NMN->NAD NMNAT

Caption: Simplified metabolic pathway of N-Methylnicotinamide.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape for N-Methylnicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of N-Methylnicotinamide-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape, including tailing, fronting, or broad peaks, for a polar compound like this compound often stems from several factors. The most common causes include secondary interactions with the stationary phase, improper mobile phase conditions (pH and buffer strength), a mismatch between the injection solvent and the mobile phase, and column overload.[1][2][3][4] For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed, and issues can arise if the column is not properly equilibrated with the high organic mobile phase.[5]

Q2: My this compound peak is tailing. What should I investigate first?

Peak tailing is the most frequent form of peak distortion.[1] For a polar, basic compound, a primary suspect is the interaction with residual silanol (B1196071) groups on the silica-based column packing.[1][2] You should first review your mobile phase pH. Operating at a lower pH (e.g., around 3.0) can help to suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak shape.[1] Also, consider using a highly deactivated or end-capped column designed to shield these residual silanols.[2]

Q3: Can the solvent I dissolve my sample in affect the peak shape?

Absolutely. The composition of the sample diluent is critical, especially in HILIC. Injecting a sample dissolved in a solvent significantly stronger (more aqueous) than the mobile phase can lead to severe peak distortion, including broad or split peaks.[6] Whenever possible, dissolve your this compound standard and samples in the initial mobile phase or a solvent with a similar or weaker elution strength.[3]

Q4: I'm using HILIC for the first time. What are some key considerations for good peak shape?

HILIC is an excellent technique for retaining and separating polar compounds like this compound.[5][7] However, it requires careful attention to detail. Key considerations include:

  • Column Equilibration: Proper equilibration of the HILIC column with the high organic mobile phase is crucial to form the necessary water layer on the stationary phase for retention. Insufficient equilibration can lead to inconsistent retention times and poor peak shape.[5]

  • Mobile Phase Composition: HILIC separations typically use a high percentage of an organic solvent (like acetonitrile) with a smaller amount of an aqueous buffer.[8] Additives and buffers, such as ammonium (B1175870) formate (B1220265) or acetate (B1210297), are very important for achieving good peak shape in HILIC due to the contribution of ion exchange to the retention mechanism.[8]

  • Injection Volume: Keep the injection volume small, as HILIC is more sensitive to injection volume effects than reversed-phase chromatography.[6][8]

Troubleshooting Guide: Poor Peak Shape for this compound

This guide provides a systematic approach to diagnosing and resolving poor peak shape issues.

Problem: Peak Tailing
Potential CauseRecommended Action
Secondary Silanol Interactions Lower the mobile phase pH (e.g., to pH 3-4 with formic or acetic acid) to protonate residual silanol groups.[1] Use a modern, high-purity, end-capped column or a column with a polar-embedded phase.[2]
Inappropriate Mobile Phase Buffer Ensure the buffer concentration is adequate (typically 10-20 mM for LC-MS).[8] Ammonium formate or ammonium acetate are good choices for HILIC and are MS-compatible.[5][8]
Column Overload Reduce the injection volume or dilute the sample.[4]
Column Contamination or Degradation Flush the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.[3]
Problem: Peak Broadening
Potential CauseRecommended Action
Large Injection Volume Decrease the injection volume.[9] For HILIC, start with an injection volume of 1-5 µL for analytical columns.[6]
Sample Solvent Mismatch Reconstitute the sample in the initial mobile phase or a weaker solvent.[3][6]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.[2][3]
Low Mobile Phase Elution Strength In HILIC, this would mean the aqueous content is too low. In reversed-phase, it would be too little organic solvent. Adjust the mobile phase composition accordingly.
Problem: Peak Fronting
Potential CauseRecommended Action
Sample Overload Dilute the sample or reduce the injection volume.[4]
Sample Solvent Stronger Than Mobile Phase Ensure the sample solvent is weaker than or the same as the mobile phase.[3]
Column Collapse This is a less common but serious issue, often caused by operating the column outside its recommended pH or temperature range. If suspected, the column will likely need replacement.[10]

Experimental Protocol: LC-MS/MS Analysis of N-Methylnicotinamide

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • For serum or plasma samples, a protein precipitation step is typically used.[11][12]

  • Add 3 volumes of cold acetonitrile (B52724) to 1 volume of the sample.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. Chromatographic Conditions (HILIC):

  • Column: A HILIC column (e.g., amide or bare silica) is recommended.

  • Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% Formic Acid.[11][12]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and ramp down to a lower percentage (e.g., 50%) to elute the analyte.

  • Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the appropriate precursor to product ion transition for this compound. The transition for the non-deuterated N1-methylnicotinamide is m/z 137.1 → 94.1 or m/z 137.1 → 80.1.[11] The specific transition for the d4 labeled standard will need to be determined based on the position of the deuterium (B1214612) atoms.

  • Optimization: Optimize cone voltage and collision energy for the specific MRM transition of this compound.

Troubleshooting Workflow

G start Poor Peak Shape (Tailing, Broadening, Fronting) check_mobile_phase Review Mobile Phase - pH appropriate for analyte? - Buffer strength adequate (10-20 mM)? - Correct composition for HILIC? start->check_mobile_phase check_sample_prep Examine Sample Preparation - Injection solvent weaker than mobile phase? - Injection volume too large? - Sample overloaded? start->check_sample_prep check_column Inspect Column - Is the column old or contaminated? - Correct column chemistry for analyte? - Properly equilibrated (HILIC)? start->check_column check_instrument Check Instrument - Any leaks? - Extra-column volume minimized? start->check_instrument adjust_mp Adjust Mobile Phase - Optimize pH - Change buffer concentration - Prepare fresh mobile phase check_mobile_phase->adjust_mp Issue Found adjust_sample Modify Sample/Injection - Reconstitute in mobile phase - Reduce injection volume - Dilute sample check_sample_prep->adjust_sample Issue Found flush_replace_column Flush or Replace Column - Flush with strong solvent - Replace with new column check_column->flush_replace_column Issue Found maintain_instrument Perform Instrument Maintenance - Check fittings for leaks - Use shorter/narrower tubing check_instrument->maintain_instrument Issue Found good_peak_shape Good Peak Shape Achieved adjust_mp->good_peak_shape adjust_sample->good_peak_shape flush_replace_column->good_peak_shape maintain_instrument->good_peak_shape

Caption: A workflow for troubleshooting poor peak shape.

References

Preventing deuterium exchange in N-Methylnicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-Methylnicotinamide-d4 as an internal standard or tracer, maintaining its isotopic integrity is paramount for accurate and reproducible results. This technical support center provides comprehensive guidance on preventing deuterium (B1214612) exchange, troubleshooting potential issues, and ensuring the stability of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is swapped with a hydrogen atom (a proton) from the surrounding environment, such as from a solvent.[1] For this compound, which is used as an internal standard in sensitive analytical techniques like LC-MS, the loss of deuterium atoms alters its mass-to-charge ratio. This can lead to inaccurate quantification of the target analyte.

Q2: Where are the deuterium atoms located on the this compound molecule and are they stable?

A2: In commercially available this compound, the four deuterium atoms are located on the pyridine (B92270) ring at positions 2, 4, 5, and 6.[2] Deuterium atoms on an aromatic ring, such as pyridine, are generally stable and not prone to exchange under standard analytical conditions. Exchange on these positions typically requires harsh conditions like high temperatures or the presence of strong acids or bases.[3]

Q3: What are the primary factors that can induce deuterium exchange in this compound?

A3: The primary factors that can catalyze deuterium exchange are the presence of acidic or basic conditions and exposure to elevated temperatures.[4] Protic solvents (solvents with exchangeable protons, like water or methanol) can also be a source of protons for exchange, especially under non-neutral pH conditions.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored at low temperatures, with -20°C being a common recommendation for solids or lyophilized powders.[5] Solutions should also be stored at low temperatures, typically between 2-8°C or at -20°C.[5] It is also advisable to protect the compound from light by using amber vials or storing it in the dark.

Q5: What solvents are recommended for preparing stock and working solutions of this compound?

A5: High-purity aprotic solvents are generally recommended. However, for practical purposes, high-purity methanol (B129727) or acetonitrile (B52724) are commonly used.[5] It is crucial to use anhydrous solvents whenever possible and to avoid acidic or basic aqueous solutions.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Isotopic Purity (Deuterium Exchange) Sample preparation in acidic or basic conditions.Maintain the pH of all solutions as close to neutral as possible.
Use of protic solvents with residual acid or base.Use high-purity, anhydrous solvents. Prepare solutions fresh.
High temperature during sample processing or storage.Keep samples on ice or at a controlled low temperature during processing. Store at recommended temperatures.
Inconsistent Analytical Results Degradation of the standard.Prepare fresh working solutions from a stock solution that has been stored properly. Verify the stability of the standard in your specific sample matrix.
Contamination of the standard.Handle the standard in a clean, dry environment, preferably under an inert atmosphere like nitrogen or argon. Use clean glassware and pipette tips.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a 1 mg/mL stock solution and a 10 µg/mL working solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Methanol (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (1 mL and 10 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[5]

  • Weighing: Accurately weigh 1 mg of this compound and transfer it to a 1 mL volumetric flask.

  • Dissolution: Add a small amount of anhydrous methanol to dissolve the solid. Once dissolved, bring the volume up to the 1 mL mark with methanol.

  • Mixing: Cap the flask and mix thoroughly by inversion. This is your 1 mg/mL stock solution .

  • Storage of Stock Solution: Transfer the stock solution to a labeled amber vial with a PTFE-lined cap and store at -20°C.[5]

  • Preparation of Working Solution: To prepare a 10 µg/mL working solution , allow the stock solution to warm to room temperature. Transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with your desired solvent (e.g., a mixture of water and acetonitrile compatible with your LC-MS method).

  • Mixing and Use: Mix the working solution thoroughly. It is recommended to prepare working solutions fresh daily.

Visualizations

Deuterium_Exchange_Pathway Simplified Deuterium Exchange Mechanism cluster_molecule This compound cluster_environment Environment M Pyridine-d4-Ring-C-D Exchange_Intermediate Transient Intermediate M->Exchange_Intermediate Catalyst (Acid/Base) Proton_Source Proton Source (H+) (e.g., from Acid, Base, or Protic Solvent) Proton_Source->Exchange_Intermediate M_Exchanged Pyridine-d3-Ring-C-H Exchange_Intermediate->M_Exchanged Protonation

Caption: Simplified mechanism of acid/base-catalyzed deuterium exchange on the pyridine ring.

Caption: A workflow for troubleshooting potential deuterium exchange issues.

Preventative_Measures Preventative Measures for Deuterium Exchange Core Stable this compound A Neutral pH Core->A B Low Temperature Core->B C Anhydrous Solvents Core->C D Protection from Light Core->D E Inert Atmosphere Core->E

Caption: Key preventative measures to maintain the isotopic stability of this compound.

References

Optimizing LC gradient for N-Methylnicotinamide and N-Methylnicotinamide-d4 co-elution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the co-elution of N-Methylnicotinamide (MNA) and its deuterated internal standard, N-Methylnicotinamide-d4.

Frequently Asked Questions (FAQs)

Q1: Why is co-elution of N-Methylnicotinamide and its deuterated internal standard important?

A1: In quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) like this compound is used to compensate for variations in sample preparation and matrix effects. For the most accurate quantification, the analyte and the SIL-IS should have identical chromatographic behavior, leading to co-elution. This ensures that any ionization enhancement or suppression in the mass spectrometer affects both compounds equally.

Q2: What are the primary chromatographic challenges in analyzing N-Methylnicotinamide?

A2: N-Methylnicotinamide is a polar compound, which can lead to poor retention on traditional reversed-phase (RP) columns like C18.[1][2] This can result in elution near the solvent front, where matrix effects are often most pronounced. Achieving sufficient retention and separation from other endogenous compounds is a key challenge.

Q3: What are the recommended starting conditions for developing an LC method for N-Methylnicotinamide?

A3: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be suitable for analyzing N-Methylnicotinamide.[1][3]

  • For RP chromatography , a C18 or a polar-embedded column is a good starting point. A mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.

  • For HILIC , which is often preferred for highly polar compounds, a silica, amide, or zwitterionic column can be used.[4][5][6][7] The mobile phase for HILIC typically has a high percentage of organic solvent (e.g., >80% acetonitrile) with a smaller amount of aqueous buffer.[6]

Troubleshooting Guide: Co-elution of N-Methylnicotinamide and this compound

This guide addresses common issues encountered when optimizing the co-elution of N-Methylnicotinamide and its deuterated internal standard.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary interactions with the stationary phase: Residual silanols on silica-based columns can interact with the basic nitrogen in N-Methylnicotinamide, leading to peak tailing.

  • Sample solvent mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[8]

  • Column overload: Injecting too much analyte can lead to peak fronting.

Troubleshooting Workflow:

start Poor Peak Shape cause1 Secondary Interactions start->cause1 cause2 Solvent Mismatch start->cause2 cause3 Column Overload start->cause3 solution1a Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) cause1->solution1a solution1b Use a Column with Endcapping or a Different Stationary Phase (e.g., Polar-Embedded) cause1->solution1b solution2 Ensure Sample Solvent is Weaker than or Matches Initial Mobile Phase cause2->solution2 solution3 Reduce Injection Volume or Sample Concentration cause3->solution3 end Improved Peak Shape solution1a->end solution1b->end solution2->end solution3->end

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Analyte and Internal Standard are Not Co-eluting Perfectly

Possible Causes:

  • Isotope effect: The deuterium (B1214612) atoms in this compound can lead to slightly different physicochemical properties, which may cause a small separation from the unlabeled analyte, especially in HILIC.

  • Suboptimal gradient: A steep gradient may not provide sufficient resolution to ensure co-elution.

Troubleshooting Steps:

  • Adjust the Gradient:

    • Decrease the ramp of the organic solvent. A shallower gradient provides more time for the analytes to interact with the stationary phase and can improve the alignment of their elution profiles.[9]

  • Modify Mobile Phase Composition:

    • Change Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter selectivity.[9]

    • Adjust pH: Small changes in the mobile phase pH can influence the ionization state of N-Methylnicotinamide and affect its interaction with the stationary phase.[9]

  • Optimize Column Temperature:

    • Increasing the column temperature can improve mass transfer and reduce viscosity, potentially leading to sharper peaks and better co-elution. However, be mindful of analyte stability at elevated temperatures.

Issue 3: Low Signal Intensity or High Background Noise

Possible Causes:

  • Ion suppression or enhancement: Co-eluting matrix components can interfere with the ionization of the analyte and internal standard in the mass spectrometer.

  • Incompatible mobile phase additives: Some additives, like trifluoroacetic acid (TFA), can cause significant ion suppression in ESI-MS.

Troubleshooting Workflow:

start Low Signal or High Noise cause1 Matrix Effects start->cause1 cause2 Mobile Phase Incompatibility start->cause2 solution1a Improve Sample Preparation (e.g., SPE, LLE) cause1->solution1a solution1b Adjust Chromatographic Selectivity to Separate from Interferences cause1->solution1b solution2 Use MS-friendly Mobile Phase Additives (e.g., Formic Acid, Ammonium Formate) cause2->solution2 end Improved Signal-to-Noise solution1a->end solution1b->end solution2->end

Caption: Troubleshooting for low signal or high background.

Experimental Protocols & Data

Example Reversed-Phase LC Method

This method is a starting point and may require optimization for your specific instrumentation and application.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

Gradient Program:

Time (min)%B
0.02
0.52
4.030
4.195
5.095
5.12
7.02
Example HILIC Method

This method is suitable for enhancing the retention of polar analytes like N-Methylnicotinamide.

ParameterCondition
Column Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temp. 45 °C
Injection Vol. 2 µL

Gradient Program:

Time (min)%A
0.05
0.55
3.040
3.140
4.05
6.05
Mass Spectrometry Parameters

These are typical parameters for a triple quadrupole mass spectrometer.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transition (MNA) m/z 137.1 -> 94.1[10]
MRM Transition (MNA-d4) m/z 141.1 -> 98.1

Note: The exact m/z values for the d4 internal standard may vary depending on the position of the deuterium labels. Always confirm the precursor and product ions by infusing the standard.

References

Technical Support Center: N-Methylnicotinamide (MNA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N-Methylnicotinamide (MNA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with MNA analysis, particularly ion suppression effects in LC-MS/MS-based methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of MNA. The solutions provided are based on established analytical principles and published research.

FAQ 1: What are the common causes of ion suppression when quantifying MNA in biological samples?

Ion suppression in the LC-MS/MS analysis of MNA is a frequent challenge that leads to reduced signal intensity and inaccurate quantification.[1][2] This phenomenon occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of MNA in the mass spectrometer's ion source.[2][3]

Common Causes:

  • Phospholipids: These are major contributors to ion suppression, especially in plasma and serum samples, when using protein precipitation for sample preparation.[4][5]

  • Salts and Buffers: High concentrations of salts from buffers used in sample collection or preparation can adversely affect the ionization efficiency.

  • Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with MNA and compete for ionization.

  • Formulation Agents: In preclinical or clinical studies, formulation components used for drug delivery can also cause significant ion suppression.

Troubleshooting Guide: Identifying and Mitigating Ion Suppression

Issue: Low MNA signal intensity or high variability in replicate injections.

This is a classic symptom of ion suppression. Here’s a systematic approach to troubleshoot this issue:

  • Post-Column Infusion Experiment: This is a definitive way to identify the presence of ion suppression.

    • Protocol: Continuously infuse a standard solution of MNA into the MS detector post-chromatographic column. Inject a blank, extracted matrix sample onto the LC system. A dip in the MNA signal at the retention time of MNA indicates the presence of co-eluting, suppressing agents.[3][5]

  • Sample Preparation Optimization: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[4]

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids. If using PPT, consider a post-extraction dilution step to minimize the concentration of interfering components.[4]

    • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT in removing highly polar and non-polar interferences. Optimization of the organic solvent and pH is crucial.[4]

    • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively isolating MNA from the matrix. Various sorbents can be tested to achieve the best recovery and purity.[4]

  • Chromatographic Separation Improvement:

    • Method: Adjusting the chromatographic conditions can separate MNA from the interfering peaks.[3]

    • Actionable Steps:

      • Modify the gradient profile to enhance resolution.

      • Consider alternative column chemistries, such as HILIC (Hydrophilic Interaction Liquid Chromatography), which has been successfully used for MNA quantification.[2][6]

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Rationale: A SIL-IS will co-elute with MNA and experience the same degree of ion suppression. By calculating the analyte-to-IS ratio, the variability caused by matrix effects can be normalized, leading to more accurate and precise results.[3]

Quantitative Data on Matrix Effects

The extent of ion suppression can be quantified by calculating the matrix factor (MF). An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 suggests ion enhancement.

Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

The following table summarizes matrix effect data for MNA in human plasma and urine from a published study.

Biological MatrixSpiked MNA Concentration (ng/mL)Matrix Factor (MF) of MNAMatrix Factor (MF) of ISIS-Normalized MF
Human Plasma 2000.810.820.98
10000.890.891.00
Human Urine 2000.850.870.98
10000.910.920.99

Data adapted from Bioanalysis (2018) 10(9), 673-689.

Experimental Protocols

Protocol 1: Quantification of MNA in Human Serum by LC-MS/MS

This protocol is based on a validated method for the simultaneous determination of nicotinamide (B372718) and MNA in human serum.[7][8]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., N'-methylnicotinamide).
  • Vortex the mixture for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Inject an aliquot onto the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 µm) or equivalent.[7][8]
  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[7][8]
  • Mobile Phase B: Acetonitrile.[7][8]
  • Gradient: A gradient elution is typically used to separate MNA from other components.
  • Flow Rate: 0.2-0.4 mL/min.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • MNA: m/z 137.1 → 94.1[7][8]
  • Internal Standard (N'-methylnicotinamide): m/z 137.1 → 80.1[7][8]

Visualizations

Workflow for Troubleshooting Ion Suppression

The following diagram illustrates a logical workflow for identifying and mitigating ion suppression during MNA quantification.

IonSuppressionWorkflow Troubleshooting Workflow for Ion Suppression in MNA Quantification Start Start: Inconsistent MNA Signal or Low Intensity PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion SuppressionConfirmed Ion Suppression Confirmed? PostColumnInfusion->SuppressionConfirmed OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) SuppressionConfirmed->OptimizeSamplePrep Yes NoSuppression No Significant Suppression. Investigate Other Issues (e.g., instrument performance). SuppressionConfirmed->NoSuppression No ImproveChroma Improve Chromatographic Separation (e.g., HILIC) OptimizeSamplePrep->ImproveChroma UseSIL_IS Implement Stable Isotope-Labeled Internal Standard ImproveChroma->UseSIL_IS Revalidate Re-evaluate and Validate Method UseSIL_IS->Revalidate

A logical workflow for troubleshooting ion suppression.

N-Methylnicotinamide (MNA) Metabolic Pathway

This diagram shows the formation of MNA from Nicotinamide (NAM) and its role in cellular metabolism.

MNAPathway Metabolic Pathway of N-Methylnicotinamide (MNA) Formation cluster_NNMT NNMT-Catalyzed Reaction cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT SAM S-adenosyl-L-methionine (SAM) SAM->NNMT MNA N-Methylnicotinamide (MNA) NNMT->MNA SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH NAD_depletion Reduced NAD+ Levels NNMT->NAD_depletion Leads to STAT3_activation STAT3 Activation NAD_depletion->STAT3_activation Proinflammatory Pro-inflammatory Responses (IL1β, PGE2) STAT3_activation->Proinflammatory

Formation of MNA and its impact on cellular signaling.

References

Technical Support Center: N-Methylnicotinamide-d4 Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common stability issues encountered with N-Methylnicotinamide-d4 (MNA-d4) stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

A1: For optimal stability, this compound in its solid form should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for short-term use (up to 1 month)[1]. It is crucial to minimize freeze-thaw cycles.

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound[1]. For aqueous-based assays, further dilution into aqueous buffers is necessary. It is important to use high-purity, anhydrous solvents to minimize degradation.

Q3: Can I store my this compound stock solution in an aqueous buffer?

A3: Long-term storage of this compound in aqueous buffers is not recommended due to the potential for hydrolysis, especially at non-neutral pH. Prepare fresh dilutions in your experimental buffer from a concentrated stock in an organic solvent like DMSO on the day of use.

Q4: My analytical results using an MNA-d4 internal standard are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors related to the stability of your MNA-d4 internal standard. These include:

  • Degradation of the stock solution: Improper storage can lead to the degradation of MNA-d4.

  • Isotopic exchange: The deuterium (B1214612) labels on MNA-d4 can exchange with protons from the solvent or matrix, especially under acidic or basic conditions.

  • Freeze-thaw cycles: Repeated freezing and thawing can degrade the compound.

  • Photodegradation: Exposure to light can cause degradation.

Troubleshooting Guide: Stability Issues with this compound Stock Solutions

This guide provides a systematic approach to identifying and resolving common stability-related problems with your MNA-d4 stock solutions.

Issue 1: Unexpected or Variable Experimental Results

If you are observing inconsistent data, unexpected peaks in your chromatogram, or a loss of signal intensity, your MNA-d4 stock solution may have degraded.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your stock solution has been stored at the recommended temperature (-80°C for long-term) and protected from light.

  • Prepare a Fresh Stock Solution: If there is any doubt about the stability of your current stock, prepare a fresh solution from the solid compound.

  • Perform a Purity Check: Analyze your stock solution using a suitable analytical method like LC-MS or NMR to check for the presence of degradation products.

Issue 2: Suspected Isotopic Exchange

Isotopic exchange, where deuterium atoms are replaced by hydrogen, can lead to inaccurate quantification when using MNA-d4 as an internal standard.

Troubleshooting Steps:

  • Evaluate Solvent and pH: Avoid preparing or storing MNA-d4 stock solutions in acidic or basic aqueous media for extended periods.

  • LC-MS Analysis: Use high-resolution mass spectrometry to check for the presence of MNA with fewer than four deuterium atoms (MNA-d3, MNA-d2, etc.).

  • NMR Analysis: Deuterium NMR can be used to confirm the isotopic purity of the standard.

Data on this compound Stability

Stress ConditionPotential Degradation PathwayExpected Degradation ProductsAnalytical Method for Detection
Acid/Base Hydrolysis Hydrolysis of the amide bond.Nicotinic acid-d4 and methylamine.LC-MS
Oxidation Oxidation of the pyridine (B92270) ring.This compound-N-oxide and other oxidized species.LC-MS
Photolysis Photodegradation of the pyridine ring.Various photoproducts.LC-MS, UV/Vis Spectroscopy
Thermal Degradation General decomposition.To be determined through forced degradation studies.LC-MS, HPLC

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound solid compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask

  • Pipettes

  • Amber, screw-cap vials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of this compound.

  • Dissolve the solid in a minimal amount of DMSO in a volumetric flask.

  • Once fully dissolved, bring the solution to the final volume with DMSO.

  • Aliquot the stock solution into amber, screw-cap vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stock Solution Stability by LC-MS

Objective: To monitor the stability of an this compound stock solution over time.

Materials:

  • This compound stock solution

  • LC-MS system with a C18 column

  • Mobile phase (e.g., acetonitrile (B52724) and water with formic acid)

  • Control samples (freshly prepared MNA-d4 solution)

Procedure:

  • At time zero (T=0), analyze a freshly prepared this compound solution to establish a baseline chromatogram and mass spectrum.

  • Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • At specified time points (e.g., 1 week, 1 month, 3 months), analyze an aliquot of the stored stock solution.

  • Compare the chromatograms and mass spectra of the stored samples to the T=0 sample.

  • Look for:

    • A decrease in the peak area of the parent MNA-d4 compound.

    • The appearance of new peaks, indicating degradation products.

    • Changes in the mass spectrum, such as the appearance of ions corresponding to potential degradation products (e.g., hydrolyzed or oxidized forms) or evidence of isotopic exchange (loss of deuterium).

Visualizations

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solutions start Start equilibrate Equilibrate solid MNA-d4 to room temperature start->equilibrate weigh Weigh MNA-d4 equilibrate->weigh dissolve Dissolve in anhydrous DMSO weigh->dissolve aliquot Aliquot into amber vials dissolve->aliquot store Store at -80°C aliquot->store end End store->end

Workflow for Preparing this compound Stock Solutions

Troubleshooting Workflow for MNA-d4 Stability Issues

Degradation_Pathways Potential Degradation Pathways of this compound MNA_d4 This compound Hydrolysis Hydrolysis + H2O (Acid/Base) MNA_d4->Hydrolysis Oxidation Oxidation + [O] MNA_d4->Oxidation Photolysis Photolysis + hv MNA_d4->Photolysis Hydrolysis_Product Nicotinic acid-d4 + Methylamine Hydrolysis->Hydrolysis_Product Oxidation_Product MNA-d4-N-oxide Oxidation->Oxidation_Product Photolysis_Product Various Photoproducts Photolysis->Photolysis_Product

Potential Degradation Pathways of this compound

References

Correcting for analyte and internal standard chromatographic shift

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to analyte and internal standard chromatographic shifts in your experiments.

Frequently Asked Questions (FAQs)

1. What is chromatographic shift and why is it a problem?

Chromatographic shift, also known as retention time (RT) drift, is the variation in the time it takes for an analyte to pass through the chromatographic column and be detected.[1] This can manifest as a gradual drift over a series of injections or a sudden jump in retention time.[2] Stable retention times are crucial for the accurate identification and quantification of compounds.[1] Significant shifts can lead to misidentification of peaks, especially in complex samples, and can cause peaks to fall outside their designated integration windows in automated data processing, leading to inaccurate quantitative results.[1]

2. How can I determine the cause of a retention time shift?

A good first step is to determine if the shift affects all peaks or only specific ones.[3]

  • All peaks shift proportionally: If all peaks in your chromatogram, including the solvent front or an unretained compound (t₀), shift by a similar amount, the issue is likely related to the physical or hardware aspects of the system.[3][4] This often points to problems with the flow rate.[3][5]

  • Only some peaks shift (or shift randomly): If only a few analyte peaks are shifting while the t₀ marker remains constant, the problem is more likely chemical in nature.[4][5] This could be related to the mobile phase composition, column chemistry, or the specific properties of the analytes.[4][5]

A systematic approach involves calculating the Retention Time Change Ratio (RTR) for all peaks of interest:

RTR = Retention Time (Original Chromatogram) / Retention Time (Problem Chromatogram)

  • If RTR is constant for all peaks: Suspect a flow rate issue.[5]

  • If RTR shows a trend (increasing or decreasing): The problem may be related to the mobile phase composition (especially in gradient elution) or column temperature.[5]

  • If RTR values are random: This suggests a selectivity change, pointing to issues with the mobile phase pH, solvent preparation, or stationary phase chemistry.[5]

3. What are the common causes of retention time shifts?

Retention time variability can stem from several instrumental and chemical factors. The following table summarizes common causes and suggested corrective actions.

CategoryCauseCorrective Action
System/Hardware Leaks in the flow pathInspect all fittings, pump seals, and connections for any signs of leakage. Tighten or replace as necessary.[3][6]
Inaccurate flow rateVerify the pump's flow rate by collecting the eluent in a graduated cylinder over a fixed time. Check for worn pump seals or faulty check valves.[3][6]
Air bubbles in the pumpDegas the mobile phase and prime the pump to remove any trapped air.[3][6]
Inconsistent column temperatureUse a column oven to maintain a stable temperature, as retention can change by approximately 2% for every 1°C change.[6][7]
Chemical/Method Mobile phase composition changePrepare fresh mobile phase, ensuring accurate measurements. For buffered solutions, check the pH. Volatile components can evaporate over time, altering the composition.[8][9]
Column degradation or contaminationFlush the column with a strong solvent to remove contaminants.[3][8] If performance does not improve, the column may have reached the end of its lifetime and needs replacement.[3]
Sample solvent effectsThe sample should ideally be dissolved in the mobile phase. If a stronger solvent is used, it can cause early elution and poor peak shape.[3][6]
pH of the sample or mobile phaseFor ionizable compounds, small changes in the mobile phase pH can cause significant shifts in retention time. Ensure the buffer is effective (within ±1 pH unit of its pKa).[2][4]

4. What are the acceptance criteria for retention time variation?

Regulatory bodies provide guidelines for acceptable retention time variation, especially in bioanalytical methods. While specific criteria can vary, some general tolerances are established.

Regulatory Guidance/ContextAnalyte TypeAcceptance Criteria
European Commission (Residue Analysis - LC)Analyte vs. Internal StandardThe relative retention time (RRT) of the analyte must correspond to that of the calibration solution within a tolerance of ±2.5%.[1]
European Commission (Residue Analysis - GC)Analyte vs. Internal StandardThe RRT of the analyte must correspond to that of the calibration solution within a tolerance of ±0.5%.[1]
SANTE/European CommissionAnalyte in Sample vs. StandardThe absolute retention time difference should not exceed 0.1 minutes.[10] The relative retention time should be within 1% between the sample and standard.[10]
General Bioanalysis (Common Practice)Impurities±5% of the specified retention time.[11]
General Bioanalysis (Common Practice)Assay MethodUp to ±10% of the specified retention time.[11]

5. How does an internal standard (IS) help correct for chromatographic shifts?

An internal standard is a compound with similar chemical properties to the analyte that is added in a constant amount to all samples, standards, and blanks.[12] It co-elutes close to the analyte of interest and experiences similar variations during sample preparation and analysis.[12]

By monitoring the retention time of the IS, you can diagnose shifts. If the IS retention time is correct, you can be confident in the retention times of earlier-eluting peaks.[12] For correction, instead of using the absolute retention time of the analyte, the Relative Retention Time (RRT) is calculated:

RRT = Analyte Retention Time / Internal Standard Retention Time

This RRT value is much more stable and reproducible than the absolute retention time because any systematic shift (e.g., from a flow rate change) will affect both the analyte and the IS, keeping the ratio constant.[13] This normalization corrects for routine variations in the chromatographic system.[13]

Troubleshooting Guides

This section provides a logical workflow and detailed protocols to diagnose and correct retention time shifts.

Troubleshooting Workflow Diagram

The following diagram outlines a step-by-step process for troubleshooting retention time variability.

G cluster_0 Initial Observation cluster_1 Problem Diagnosis cluster_2 System/Hardware Troubleshooting cluster_3 Chemical/Method Troubleshooting cluster_4 Resolution start Retention Time (RT) Shift Observed q1 Do all peaks shift proportionally? start->q1 a1_yes System/Hardware Issue q1->a1_yes Yes a1_no Chemical/Method Issue q1->a1_no No check_flow Verify Flow Rate a1_yes->check_flow check_mp Remake Mobile Phase a1_no->check_mp check_leaks Inspect for Leaks check_flow->check_leaks check_temp Check Column Temperature check_leaks->check_temp resolved Problem Resolved check_temp->resolved If fixed not_resolved Problem Persists: Consult Instrument Manual or Service Engineer check_temp->not_resolved If not fixed check_column Flush/Replace Column check_mp->check_column check_sample Check Sample Solvent & pH check_column->check_sample check_sample->resolved If fixed check_sample->not_resolved If not fixed

Caption: A workflow for diagnosing retention time shifts.

Experimental Protocols

Protocol 1: Flow Rate Accuracy Check

  • Objective: To verify that the HPLC pump is delivering the set flow rate accurately.

  • Materials: A 10 mL graduated cylinder or volumetric flask, a stopwatch.

  • Procedure:

    • Set the pump to deliver the method's flow rate (e.g., 1.0 mL/min).

    • Disconnect the tubing from the column inlet and place the end into the graduated cylinder.

    • Start the pump and the stopwatch simultaneously.

    • Collect the mobile phase for a precise duration (e.g., 5 or 10 minutes).

    • Stop the pump and the stopwatch.

    • Record the exact volume of liquid collected.

    • Calculate the actual flow rate (Volume / Time) and compare it to the set flow rate. A significant deviation indicates a pump issue.[3]

Protocol 2: Post-Acquisition RT Correction with an Internal Standard

  • Objective: To computationally correct for RT drift across a batch of samples using the internal standard's retention time.

  • Prerequisites: All samples, standards, and blanks must be spiked with a constant concentration of the internal standard (IS).

  • Procedure:

    • Select a Reference Chromatogram: Choose a representative chromatogram from the batch, often one of the calibration standards run at the beginning, as the reference.

    • Record Reference RTs: Note the retention time of the analyte (RT_analyte_ref) and the internal standard (RT_IS_ref) in this reference chromatogram.

    • Calculate Reference RRT: Compute the Relative Retention Time for the reference: RRT_ref = RT_analyte_ref / RT_IS_ref.

    • Correct Each Sample: For every other sample in the batch: a. Identify the retention time of the internal standard (RT_IS_sample). b. Calculate a correction factor: Correction_Factor = RT_IS_ref / RT_IS_sample. c. Multiply the observed analyte retention time in that sample (RT_analyte_sample) by the correction factor to get the corrected retention time: RT_analyte_corrected = RT_analyte_sample * Correction_Factor.

    • Verification: The corrected analyte retention times across the entire batch should now be much more consistent and aligned with the reference.

Advanced Correction: Algorithmic Approaches

For complex datasets (e.g., metabolomics), manual correction can be tedious. Several computational algorithms exist to align chromatograms.[14] These methods work by "warping" the time axis of each chromatogram to match a reference.[15]

Algorithm TypeDescriptionUse Case
Reference Peak Warping Uses one or more internal standards or well-defined "housekeeping" peaks present in all samples to create a non-linear correction function.[14][16]The most common and robust method when reliable internal standards are used.
Correlation Optimized Warping (COW) Divides the chromatogram into segments and stretches or compresses each segment to maximize the correlation with a reference chromatogram.[14][15]Useful for complex chromatograms where a single linear correction is insufficient.
Dynamic Time Warping (DTW) A more flexible warping algorithm that finds the optimal alignment between two chromatograms by creating a non-linear mapping of the time axis.[15]Can handle significant and highly variable retention time shifts.
Conceptual Diagram: Internal Standard Correction

This diagram illustrates the principle of using an internal standard to correct for analyte retention time shifts.

G cluster_0 Run 1 (Reference) cluster_1 Run 2 (Shifted) cluster_2 Correction Logic cluster_3 Result run1 Analyte RT = 5.0 min IS RT = 5.5 min calc 1. Calculate RRTs RRT_ref = 5.0 / 5.5 = 0.909 RRT_sample = 5.2 / 5.72 = 0.909 2. Calculate Correction Factor Factor = 5.5 / 5.72 = 0.9615 3. Apply Correction Corrected RT = 5.2 * 0.9615 = 5.0 min run1->calc run2 Analyte RT = 5.2 min IS RT = 5.72 min run2->calc result Analyte RT is corrected from 5.2 min back to 5.0 min calc->result

Caption: How an internal standard corrects retention time shifts.

References

Minimizing background noise in N-Methylnicotinamide-d4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in the analysis of N-Methylnicotinamide-d4 (MNA-d4).

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to high background noise and poor signal-to-noise ratios in your MNA-d4 analysis.

Question: Why am I observing high background noise across my entire chromatogram?

Answer: High background noise that is consistent throughout your analytical run often points to issues with the mobile phase, the LC-MS system itself, or contaminated solvents.

  • Mobile Phase Contamination: Ensure that you are using high-purity, LC-MS grade solvents and additives.[1][2] Lower-grade solvents can contain impurities that contribute to a high background.[1] Always prepare fresh mobile phases and avoid "topping off" solvent bottles to prevent the accumulation of contaminants.[1]

  • System Contamination: The LC-MS system, including tubing, fittings, and the ion source, can become contaminated over time.[3][4] Consider flushing the system with a strong, appropriate solvent. If the background remains high, cleaning the ion source may be necessary.[5]

  • Improper Solvent Storage: Store mobile phases in borosilicate glass containers to minimize leaching of contaminants that can occur with some plastics.[1]

Question: My baseline is noisy and shows many interfering peaks. What could be the cause?

Answer: A noisy baseline with multiple interfering peaks is often indicative of sample matrix effects or contamination introduced during sample preparation.

  • Matrix Effects: Biological samples are complex and contain numerous endogenous compounds like proteins and phospholipids (B1166683) that can interfere with the analysis of your target analyte.[6][7] This can lead to ion suppression or enhancement, reducing the accuracy and sensitivity of your measurements.

  • Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[6][7] Techniques like protein precipitation (PPT), while quick, may not be sufficient to remove all interferences.[8] More rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often more effective at removing interfering matrix components.[6][8]

  • Contamination from Consumables: Plasticizers and other compounds can leach from pipette tips, vials, and well plates, introducing contaminants into your sample.[9] Using high-quality, low-bleed consumables can help minimize this issue.

Question: I'm experiencing significant ion suppression for my MNA-d4 signal. How can I mitigate this?

Answer: Ion suppression, a common form of matrix effect, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.

  • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[6] Consider using more advanced sample preparation techniques such as:

    • Solid-Phase Extraction (SPE): This technique can be highly selective for isolating the analyte of interest while removing a significant portion of the matrix.[6][7] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at producing clean extracts.[8]

    • HybridSPE®-Phospholipid: This technology specifically targets the removal of phospholipids, which are major contributors to matrix-induced ion suppression in plasma and serum samples.

  • Optimize Chromatography: Adjusting your chromatographic conditions can help separate your MNA-d4 peak from co-eluting interferences.[10] This can involve modifying the mobile phase composition, gradient profile, or using a different type of chromatography column.

  • Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[6][10]

Question: What are the best practices for preparing biological samples for MNA-d4 analysis to minimize background?

Answer: The choice of sample preparation method depends on the sample matrix and the required sensitivity of the assay. Here are some common and effective techniques:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.[6] However, it may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It can be effective at removing highly polar or non-polar interferences.[6]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a sorbent bed that retains the analyte while allowing interferences to be washed away.[6][7] Different sorbent chemistries can be chosen to optimize the extraction for your specific analyte and matrix.

Quantitative Data on Noise Reduction Techniques

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, a primary source of background noise. The data is presented as a percentage of remaining matrix components after cleanup. A lower percentage indicates a more effective cleanup.

Sample Preparation TechniqueRemaining Phospholipids (%)Remaining Proteins (%)Analyte Recovery (%)
Protein Precipitation (PPT)5-15%<1%90-100%
Liquid-Liquid Extraction (LLE)<1%<1%70-90%
Solid-Phase Extraction (SPE)<1%<1%85-95%
HybridSPE®-Phospholipid<1%<1%90-98%

Note: The presented values are typical ranges and can vary depending on the specific protocol and sample matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for MNA-d4 from Human Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 500 µL of pre-treated plasma (plasma diluted 1:1 with 4% phosphoric acid in water) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the MNA-d4 with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

The following diagrams illustrate key workflows and concepts for minimizing background noise in MNA-d4 analysis.

Troubleshooting High Background Noise Start High Background Noise Observed CheckSystem Check System Suitability (Blank Injection) Start->CheckSystem SystemContaminated System Contamination (High baseline in blank) CheckSystem->SystemContaminated High Background SampleIssue Sample-Related Issue (Clean baseline in blank) CheckSystem->SampleIssue Low Background FlushSystem Action: Flush LC System and Clean Ion Source SystemContaminated->FlushSystem OptimizeSamplePrep Optimize Sample Preparation SampleIssue->OptimizeSamplePrep CheckChromatography Optimize Chromatography SampleIssue->CheckChromatography ImproveCleanup Action: Implement more rigorous cleanup (SPE, LLE) OptimizeSamplePrep->ImproveCleanup ModifyGradient Action: Modify gradient to separate interferences CheckChromatography->ModifyGradient Sample Preparation Workflow for MNA-d4 Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis PlasmaSample Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) PlasmaSample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation: The Role of N-Methylnicotinamide-d4 in Enhancing Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of N-Methylnicotinamide (NMN), a key metabolite of nicotinamide (B372718), is crucial for understanding its physiological roles and its implications in various disease states. This guide provides a comparative analysis of analytical methods for NMN quantification, with a special focus on the use of the stable isotope-labeled internal standard, N-Methylnicotinamide-d4. The data presented herein, compiled from various studies, underscores the advantages of stable isotope dilution analysis (SIDA) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for achieving robust and reliable results in bioanalytical settings.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method and internal standard is paramount for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the highest quality of data. Below is a comparison of different analytical approaches for the quantification of N-Methylnicotinamide and related analytes.

Analytical MethodInternal Standard (IS)MatrixLinearity (r²)Precision (%RSD)Recovery (%)
LC-MS/MS N'-methylnicotinamide Human Serum >0.99 <6.90 >88
HPLC-FluorescenceN1-ethylnicotinamide (NEN)Human Plasma & Urine>0.997<3.3 (plasma), <8.3 (urine)Not explicitly stated
LC-MS/MS d3-MNA (for MNA) Human Plasma Not explicitly stated Not explicitly stated Not explicitly stated
HPLC-UVIsonicotinamideRat & Human UrineNot explicitly statedNot explicitly statedNot explicitly stated

Data compiled from multiple sources. Direct head-to-head comparison under identical experimental conditions may not be represented.[1][2][3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for any analytical variability. While the table includes data from methods using other internal standards, the superior performance of stable isotope dilution analysis is widely acknowledged in the scientific community.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summarized protocols from published studies for the quantification of N-Methylnicotinamide.

Method 1: LC-MS/MS for Simultaneous Determination of Nicotinamide and N-Methylnicotinamide in Human Serum[2][6]
  • Sample Preparation: Protein precipitation of serum samples with acetonitrile (B52724).

  • Chromatography: Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5μm) with a gradient elution using acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) aqueous solution (containing 0.1% formic acid) as the mobile phase. The total run time was 7 minutes.

  • Mass Spectrometry: Triple-quadrupole tandem mass spectrometer operating in positive ion mode. Multiple reaction monitoring (MRM) was used to monitor the precursor to product ion transitions:

    • N-Methylnicotinamide: m/z 137.1 → 94.1

    • N'-methylnicotinamide (Internal Standard): m/z 137.1 → 80.1

  • Quantification: A calibration curve was constructed to determine the concentration of N-Methylnicotinamide in the samples.

Method 2: HPLC with Fluorescence Detection for N-Methylnicotinamide in Plasma and Urine[1]
  • Sample Preparation:

    • Plasma: Deproteinization with 20% Trichloroacetic acid (TCA).

    • Urine: Dilution (1:10) with 10⁻⁴ M HCl.

  • Derivatization: A condensation reaction with acetophenone (B1666503) in NaOH at 0°C, followed by dehydration in formic acid and heating to form a fluorescent derivative. N1-ethylnicotinamide (NEN) was used as the internal standard.

  • Chromatography: Reverse-phase HPLC on a Nucleosil 100-C18 column with an isocratic mobile phase of acetonitrile (22%), triethylamine (B128534) (0.5%), and 0.01 M sodium heptanesulfonate (pH 3.2) at a flow rate of 1 ml/min.

  • Detection: Spectrofluorimetry with excitation and emission wavelengths set at 366 nm and 418 nm, respectively.

Visualizing the Workflow and Biological Context

Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams representing a typical analytical workflow and the metabolic pathway of nicotinamide.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing serum Biological Sample (e.g., Serum) add_is Add Internal Standard (this compound) serum->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: A typical bioanalytical workflow for NMN quantification.

metabolic_pathway Nicotinamide Nicotinamide (Nam) NNMT NNMT Nicotinamide->NNMT NMN N-Methylnicotinamide (NMN) AOX1 AOX1 NMN->AOX1 Me2PY N-methyl-2-pyridone-5-carboxamide (2-PY) Me4PY N-methyl-4-pyridone-3-carboxamide (4-PY) NNMT->NMN AOX1->Me2PY AOX1->Me4PY

Caption: Simplified metabolic pathway of Nicotinamide.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their bioanalytical data, the use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS is the recommended approach. This method offers superior accuracy, precision, and robustness compared to other techniques, making it the definitive choice for the quantitative analysis of N-Methylnicotinamide in complex biological matrices. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the validation and implementation of such high-quality analytical methods.

References

The Gold Standard in Bioanalysis: A Comparative Guide to N-Methylnicotinamide-d4 for Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantification of N-Methylnicotinamide (NMN), the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the expected performance of a stable isotope-labeled internal standard (SIL-IS), N-Methylnicotinamide-d4, with the documented performance of a common structural analog internal standard, N1-ethylnicotinamide (NEN). The evidence, supported by established principles of bioanalytical method validation, strongly indicates the superiority of deuterated internal standards in mitigating analytical variability and ensuring data integrity.

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality control samples. Its purpose is to correct for variations that can occur during sample preparation and analysis. The ideal IS mimics the analyte of interest throughout the entire analytical process. A SIL-IS, where one or more atoms of the analyte are replaced with their heavy isotopes, is considered the gold standard because its physicochemical properties are nearly identical to the analyte.

This guide will delve into the performance of this compound through the lens of two critical validation parameters: linearity and recovery.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the expected performance of this compound against the documented performance of N1-ethylnicotinamide as an internal standard for the analysis of N-Methylnicotinamide.

Table 1: Linearity Study Comparison

ParameterThis compound (Expected Performance)N1-ethylnicotinamide (Documented Performance)Comparison and Rationale
Correlation Coefficient (r²) > 0.999> 0.997[1]The near-identical chemical nature of a SIL-IS ensures a more consistent response ratio across the calibration range, leading to a higher correlation coefficient.
Linear Range Wide, dependent on instrument sensitivityUp to 109 ng/mL in plasma and 15.7 µg/mL in urine[1]A SIL-IS is expected to provide a reliable linear response across a broad concentration range, comparable to or exceeding that of a structural analog.
Calibration Curve Fit Linear, 1/x or 1/x² weightingLinear[1]Both internal standards are expected to yield a linear calibration curve. However, the use of a SIL-IS often results in less data scattering and a better fit.

Table 2: Recovery Study Comparison

ParameterThis compound (Expected Performance)N1-ethylnicotinamide (Documented Performance)Comparison and Rationale
Mean Recovery 85-115%Not explicitly stated, but precision data suggests consistency.SIL-ISs are expected to have extraction recoveries that are nearly identical to the analyte, leading to high and consistent recovery values.
Precision (CV%) < 15%Intra- and inter-assay CVs < 3.3% in plasma and < 8.3% in urine[1]While the documented precision with NEN is very good, SIL-ISs generally provide superior precision by more effectively compensating for variability in extraction and matrix effects.
Matrix Effect Minimal and compensatedPotential for differential matrix effectsThe key advantage of a SIL-IS is its ability to experience and thus correct for the same degree of ion suppression or enhancement as the analyte, a significant source of error in LC-MS analysis.

Experimental Protocols

The following are detailed methodologies for conducting linearity and recovery studies for the quantification of N-Methylnicotinamide using an internal standard.

Linearity Study Protocol
  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of N-Methylnicotinamide at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

    • Prepare a primary stock solution of the internal standard (this compound or N1-ethylnicotinamide) at a concentration of 1 mg/mL in the same solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of working standard solutions of N-Methylnicotinamide by serial dilution of the stock solution to cover the expected concentration range in the study samples.

    • Prepare a working internal standard solution at a fixed concentration.

    • In a set of blank biological matrix (e.g., plasma, urine) samples, spike the N-Methylnicotinamide working standards to create a calibration curve with at least 6-8 non-zero concentration levels.

    • Add the working internal standard solution to each calibration standard.

  • Sample Preparation:

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the samples.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Analyze the samples using a validated chromatographic method and appropriate mass spectrometric detection (e.g., Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Plot the peak area ratio against the nominal concentration of the analyte.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Recovery Study Protocol
  • Sample Set Preparation:

    • Set 1 (Pre-extraction Spike): Spike blank biological matrix with N-Methylnicotinamide at three concentration levels (low, medium, and high) and the internal standard at a fixed concentration before the extraction process.

    • Set 2 (Post-extraction Spike): Extract blank biological matrix. Spike the extracted matrix with N-Methylnicotinamide at the same three concentration levels and the internal standard at the same fixed concentration.

    • Set 3 (Neat Solution): Prepare solutions of N-Methylnicotinamide at the same three concentration levels and the internal standard in the reconstitution solvent.

  • Sample Processing:

    • Process Set 1 samples through the entire extraction procedure.

    • Process Set 2 samples (already extracted) by adding the analyte and internal standard.

    • Process Set 3 samples directly for analysis.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean peak area of the analyte and internal standard for each set at each concentration level.

    • Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100

    • Matrix Effect (%) = (Mean peak area of Set 2 / Mean peak area of Set 3) x 100

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the linearity and recovery studies.

Linearity_Study_Workflow cluster_prep Preparation cluster_spiking Spiking cluster_extraction Sample Preparation cluster_analysis Analysis stock_analyte Analyte Stock (NMN) working_standards Working Standards (Serial Dilutions) stock_analyte->working_standards stock_is IS Stock (NMN-d4 or NEN) working_is Working IS (Fixed Conc.) stock_is->working_is cal_standards Calibration Standards working_standards->cal_standards working_is->cal_standards blank_matrix Blank Matrix blank_matrix->cal_standards protein_precip Protein Precipitation cal_standards->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_analysis Data Analysis (Peak Area Ratio vs. Conc.) lcms->data_analysis regression Linear Regression (r²) data_analysis->regression

Caption: Workflow for the Linearity Study.

Recovery_Study_Workflow cluster_set1 Set 1: Pre-extraction Spike cluster_set2 Set 2: Post-extraction Spike cluster_set3 Set 3: Neat Solution cluster_analysis Analysis spike1 Spike Blank Matrix (Analyte + IS) extract1 Full Extraction spike1->extract1 lcms LC-MS/MS Analysis extract1->lcms extract2 Extract Blank Matrix spike2 Spike Extracted Matrix (Analyte + IS) extract2->spike2 spike2->lcms neat Prepare Solution in Reconstitution Solvent (Analyte + IS) neat->lcms data_analysis Data Analysis (Compare Peak Areas) lcms->data_analysis

Caption: Workflow for the Recovery Study.

References

N-Methylnicotinamide-d4 Versus Structural Analogs: A Comparative Guide to Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between the performance of a stable isotope-labeled internal standard (SIL-IS), N-Methylnicotinamide-d4, and a common structural analog internal standard, N'-methylnicotinamide, for the bioanalysis of N-Methylnicotinamide (NMN).

The use of an internal standard is essential to correct for variability during sample preparation, chromatography, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is equally affected by matrix effects and other sources of analytical variability.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[1][2] By replacing some atoms with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N), the chemical structure and properties of the SIL-IS are nearly identical to the analyte, with the only significant difference being its mass. This near-identical nature allows the SIL-IS to co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to more accurate and precise quantification.

Structural analog internal standards, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive, their different chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, potentially compromising data accuracy.[3]

This guide presents a summary of experimental data from studies utilizing both a deuterated internal standard and a structural analog for the quantification of NMN.

Quantitative Performance Comparison

The following tables summarize the validation data from two separate studies, one employing a deuterated internal standard for NMN and the other using the structural analog N'-methylnicotinamide. While not a direct head-to-head comparison within a single study, these data provide valuable insights into the performance of each type of internal standard.

Table 1: Performance Data with Deuterated Internal Standard for N-Methylnicotinamide [1]

Validation ParameterResult
Linearity Range (Plasma) 0.1 - 1000 ng/mL
Linearity Range (Urine) 0.5 - 500 ng/mL
Intra-day Precision (Plasma) < 6%
Inter-day Precision (Plasma) < 5%
Intra-day Precision (Urine) < 6%
Inter-day Precision (Urine) < 7%
IS-Normalized Matrix Factor (Plasma) 0.98 - 1.00
IS-Normalized Matrix Factor (Urine) 0.83 - 0.99

Table 2: Performance Data with Structural Analog (N'-methylnicotinamide) Internal Standard for N-Methylnicotinamide [4][5]

Validation ParameterResult
Linearity Range (Serum) 2.500 - 80.00 ng/mL
Intra-day Precision (RSD) < 6.90%
Inter-day Precision (RSD) < 6.90%
Recovery > 88%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Method 1: Quantification of N-Methylnicotinamide using a Deuterated Internal Standard[1]
  • Sample Preparation: Protein precipitation was employed for both plasma and urine samples.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) was used for separation.

  • Mass Spectrometry: A tandem mass spectrometer was used for detection.

  • Internal Standard: A deuterated version of N-Methylnicotinamide was used.

  • Matrix Effect Evaluation: The matrix effect was investigated to ensure that precision, selectivity, and sensitivity were not compromised by the biological matrix. The IS-normalized matrix factor was calculated by comparing the analyte/IS peak area ratio in the presence of the matrix to the ratio in a neat solution.

Method 2: Quantification of N-Methylnicotinamide using a Structural Analog Internal Standard[5][6]
  • Sample Preparation: Serum samples were prepared by protein precipitation with acetonitrile (B52724).[4][5]

  • Chromatography: Chromatographic separation was performed on a Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm) with gradient elution. The mobile phases consisted of acetonitrile and 5 mm ammonium (B1175870) formate (B1220265) aqueous solution containing 0.1% formic acid.[4][5]

  • Mass Spectrometry: A triple-quadrupole tandem mass spectrometer operating in the positive ion mode was used for detection. Multiple reaction monitoring (MRM) was used to monitor the precursor to product ion transitions. For N-Methylnicotinamide, the transition was m/z 137.1 → 94.1, and for the internal standard (N'-methylnicotinamide), it was m/z 137.1 → 80.1.[4][5]

  • Internal Standard: N'-methylnicotinamide was used as the internal standard.[4][5]

  • Recovery Assessment: The recovery of the analyte was determined to be greater than 88%.[4][5]

Visualizing the Rationale and Workflow

The following diagrams illustrate the theoretical advantage of a stable isotope-labeled internal standard and a typical experimental workflow for bioanalysis.

A Analyte (NMN) P_A Processed Analyte A->P_A Sample Prep SIL_IS SIL-IS (NMN-d4) P_SIL Processed SIL-IS SIL_IS->P_SIL Sample Prep SA_IS Structural Analog IS P_SA Processed SA-IS SA_IS->P_SA Sample Prep M_A [Analyte]signal P_A->M_A Matrix Effect M_SIL [SIL-IS]signal P_SIL->M_SIL Matrix Effect M_SA [SA-IS]signal P_SA->M_SA Matrix Effect Ratio_SIL [Analyte] / [SIL-IS] M_A->Ratio_SIL Ratio_SA [Analyte] / [SA-IS] M_A->Ratio_SA M_SIL->Ratio_SIL M_SA->Ratio_SA Result_SIL Result_SIL Ratio_SIL->Result_SIL Accurate Result Result_SA Result_SA Ratio_SA->Result_SA Potentially Biased Result

Caption: Rationale for SIL-IS superiority in compensating for analytical variability.

start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard (NMN-d4 or Structural Analog) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_injection LC-MS/MS Analysis supernatant_transfer->lc_injection data_processing Data Processing (Calculate Analyte/IS Ratio) lc_injection->data_processing end End: Quantitative Result data_processing->end

Caption: A typical bioanalytical workflow using an internal standard.

Conclusion

The choice of internal standard significantly impacts the quality of bioanalytical data. The presented data, although from separate studies, aligns with the widely accepted principle that stable isotope-labeled internal standards, such as this compound, generally offer superior performance compared to structural analogs. The near-identical physicochemical properties of a SIL-IS to its analyte ensure more effective compensation for matrix effects and variability during sample processing, leading to improved accuracy and precision.

While structural analog internal standards can be a viable option, particularly when a SIL-IS is unavailable, they require more rigorous validation to ensure that differences in chemical properties do not introduce a bias in the final results. For drug development and other regulated environments where data integrity is of utmost importance, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.

References

N-Methylnicotinamide-d4 in Bioanalysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly in drug development and clinical research, the accurate and precise quantification of endogenous metabolites is paramount. N-Methylnicotinamide (NMN), a key metabolite of niacin (Vitamin B3), is increasingly recognized as an important biomarker in various physiological and pathological processes. Its reliable measurement in biological matrices such as plasma and urine is crucial for pharmacokinetic studies and clinical diagnostics. The choice of an appropriate internal standard is a critical factor in achieving robust and reliable results in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This guide provides a comprehensive comparison of N-Methylnicotinamide-d4 with other commonly used internal standards, focusing on accuracy and precision, supported by experimental data from published studies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

For quantitative bioanalysis using mass spectrometry, stable isotope-labeled (SIL) internal standards are widely considered the gold standard. This compound, a deuterated analog of N-Methylnicotinamide, is a prime example of a SIL internal standard. The fundamental advantage of a SIL internal standard is its chemical and physical similarity to the analyte of interest. Co-eluting chromatographically with the analyte, it experiences similar ionization effects and potential matrix interferences in the mass spectrometer's ion source. This co-behavior allows for effective compensation for variations during sample preparation and analysis, leading to superior accuracy and precision.

Comparison of Internal Standards for N-Methylnicotinamide Bioanalysis

While this compound is the ideal choice, other compounds have been utilized as internal standards in the bioanalysis of NMN. This section compares the performance of this compound with alternative internal standards based on reported validation data.

Data Presentation: Accuracy and Precision

The following table summarizes the accuracy and precision data from various studies employing different internal standards for the quantification of N-Methylnicotinamide in biological matrices.

Internal StandardAnalytical MethodMatrixAccuracy (% Bias or % Nominal)Precision (% RSD or % CV)Reference
This compound LC-MS/MSHuman PlasmaWithin ±15% of nominalIntra-day: ≤15%, Inter-day: ≤15%Hypothetical data based on typical SIL-IS performance
This compound LC-MS/MSHuman UrineWithin ±15% of nominalIntra-day: ≤15%, Inter-day: ≤15%Hypothetical data based on typical SIL-IS performance
N1-ethylnicotinamide (NEN)HPLC-FluorescenceHuman PlasmaWithin 2.7% of nominal valuesIntra- and Inter-assay: <3.3%[1]
N1-ethylnicotinamide (NEN)HPLC-FluorescenceHuman Urine-9.0% to +11.8% deviationIntra- and Inter-assay: <8.3%[1]
N'-methylnicotinamideLC-MS/MSHuman SerumRecovery: >88%Intra- and Inter-day: <6.90%[2]
6-chloronicotinamideLC-MS/MSRat Plasma94.43% to 110.88%Intra- and Inter-day: 1.3% to 13.3%

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are representative experimental protocols for the quantification of N-Methylnicotinamide using different internal standards.

Protocol 1: LC-MS/MS Method using a Stable Isotope-Labeled Internal Standard (Illustrative)

This protocol describes a typical LC-MS/MS method for the quantification of N-Methylnicotinamide in human plasma using this compound as the internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of internal standard working solution (this compound in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 90% B, hold for 1 min, decrease to 40% B over 2 min, hold for 1 min, then return to 90% B and equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • N-Methylnicotinamide: m/z 137.1 → 94.1

    • This compound: m/z 141.1 → 98.1

Protocol 2: HPLC-Fluorescence Method using N1-ethylnicotinamide (NEN)

This protocol is based on a validated HPLC method with fluorescence detection for N-Methylnicotinamide in human plasma and urine.[1]

1. Sample Preparation:

  • Plasma: Deproteinize with 20% trichloroacetic acid.

  • Urine: Dilute 1:10 with 10⁻⁴ M HCl.

  • Add N1-ethylnicotinamide (NEN) as the internal standard.

  • Derivatization: Condense with acetophenone (B1666503) in NaOH at 0°C, followed by dehydration in formic acid and heating to form a fluorescent derivative.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: Nucleosil 100-C18

  • Mobile Phase: Acetonitrile (22%), triethylamine (B128534) (0.5%), 0.01 M sodium heptanesulfonate, adjusted to pH 3.2.

  • Flow Rate: 1 mL/min

  • Detection: Fluorescence detector with excitation at 366 nm and emission at 418 nm.

Mandatory Visualizations

To illustrate the experimental workflow and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Urine) add_is Add Internal Standard (e.g., this compound) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute lc LC Separation (HILIC Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the bioanalysis of N-Methylnicotinamide using a stable isotope-labeled internal standard.

signaling_pathway Nicotinamide (B372718) Nicotinamide (Nam) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT SAM -> SAH MNA N-Methylnicotinamide (NMN) NNMT->MNA Excretion Urinary Excretion MNA->Excretion

Caption: Simplified metabolic pathway showing the formation of N-Methylnicotinamide from Nicotinamide.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. For the quantification of N-Methylnicotinamide, the use of its stable isotope-labeled counterpart, this compound, is highly recommended. While other internal standards like N1-ethylnicotinamide and N'-methylnicotinamide have been successfully employed and have demonstrated acceptable performance, the inherent advantages of a SIL internal standard in minimizing variability and compensating for matrix effects are unparalleled. The data presented in this guide, though not from direct comparative studies, consistently show that well-validated LC-MS/MS methods with appropriate internal standards can achieve the high accuracy and precision required for regulated bioanalysis. For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard such as this compound is a sound strategy to ensure the generation of high-quality, reliable bioanalytical data.

References

Navigating Regulatory Landscapes: A Comparative Guide to Deuterated Internal Standard Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical method development and validation, particularly for studies intended for regulatory submission.[1] Regulatory bodies, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to ensure the accuracy and reliability of bioanalytical data.[1][2] The International Council for Harmonisation (ICH) M10 guideline further provides a harmonized framework for bioanalytical method validation.[3] Within this regulatory framework, stable isotope-labeled internal standards (SIL-ISs), especially deuterated internal standards, are widely recognized as the gold standard for mass spectrometry-based bioanalysis.[3][4][5]

This guide provides a comprehensive comparison of deuterated internal standards with non-deuterated analogs, supported by experimental data and detailed protocols in line with regulatory expectations.

The Superiority of Deuterated Internal Standards: A Data-Driven Comparison

The primary advantage of a deuterated internal standard lies in its ability to closely mimic the physicochemical properties of the analyte.[6] This similarity ensures that the internal standard tracks the analyte through sample preparation, chromatography, and ionization, effectively compensating for variability and enhancing the accuracy and precision of the analytical method.[5][6]

Experimental data consistently demonstrates the superior performance of deuterated internal standards compared to structural analogs.

Validation ParameterDeuterated Internal Standard (d-IS)Structural Analog Internal Standard (A-IS)Regulatory Perspective
Matrix Effect Co-elution with the analyte minimizes differential matrix effects, leading to more accurate and precise results.[1][7]Different retention times can lead to differential matrix effects, potentially compromising data accuracy.[4]Regulatory agencies prefer SIL-IS to mitigate the risk of inaccurate quantification due to matrix effects.[1][7] The CV of the IS-normalized matrix factor should be ≤ 15%.[5][8]
Extraction Recovery Near-identical extraction behavior to the analyte ensures consistent recovery.[4]May exhibit different extraction efficiencies, leading to variability in the analytical results.Consistent recovery is a key aspect of a reliable bioanalytical method.
Accuracy and Precision Typically provides higher accuracy and precision due to better compensation for analytical variability.[1][5]May result in lower accuracy and precision, especially in complex biological matrices.Methods must be demonstrated to be accurate and precise over the entire analytical range.[2]
Chromatographic Behavior Generally co-elutes with the analyte, though a slight "isotope effect" can sometimes be observed.[1][2]Often has a different retention time than the analyte.[4]Co-elution is generally preferred to ensure that the IS and analyte experience similar matrix effects.[7]
Cost and Availability Often more expensive and may require custom synthesis.[1][2]Typically less expensive and more readily available.[1]While cost is a factor, the scientific and regulatory advantages of SIL-IS often justify the investment.[7]

Experimental Protocols for Key Validation Experiments

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed methodologies for critical validation experiments based on the principles of the ICH M10 guideline.[3][5]

Stock and Working Solution Preparation

Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.[3]

Protocol:

  • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.[3]

  • Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.[3]

  • Prepare a working solution of the deuterated internal standard at a constant concentration to be added to all samples.[3]

  • Verify the stability of stock and working solutions under the intended storage conditions.[3]

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[3]

Protocol:

  • Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and the deuterated IS.[3]

  • Analyze blank matrix samples spiked with the deuterated IS to ensure no interference with the analyte.[3]

  • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.[3]

Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated IS.[5]

Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte and d-IS spiked into the mobile phase or an appropriate solvent.[5]

    • Set B: Blank matrix extract spiked with the analyte and d-IS at the same concentrations as Set A.[5]

    • Set C: Blank matrix spiked with the analyte and d-IS, followed by extraction.

  • Calculate the matrix factor (MF) by comparing the peak areas of the analyte and d-IS in Set B to those in Set A.

  • Assess the precision of the IS-Normalized MF across at least six different lots of the biological matrix.[5]

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[5]

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the degree of scatter in the data.[8]

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.[8]

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLLOQ), and the precision (CV) should not exceed 15% (20% at the LLOQ).

Stability

Objective: To evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under various storage and handling conditions.[1]

Protocol:

  • Assess freeze-thaw stability by subjecting QC samples to multiple freeze-thaw cycles.

  • Evaluate short-term (bench-top) stability at room temperature.

  • Determine long-term stability under frozen storage conditions.

  • Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Visualizing the Workflow and Decision-Making Process

To further clarify the validation process, the following diagrams illustrate the typical experimental workflow and the logical steps involved in selecting an appropriate internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Addition of d-IS Addition of d-IS Sample Collection->Addition of d-IS Extraction Extraction Addition of d-IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Peak Integration Peak Integration LC-MS/MS Analysis->Peak Integration Ratio Calculation (Analyte/d-IS) Ratio Calculation (Analyte/d-IS) Peak Integration->Ratio Calculation (Analyte/d-IS) Concentration Determination Concentration Determination Ratio Calculation (Analyte/d-IS)->Concentration Determination Final Report Final Report Concentration Determination->Final Report G Start Start SIL-IS Available? SIL-IS Available? Start->SIL-IS Available? Use SIL-IS Use SIL-IS SIL-IS Available?->Use SIL-IS Yes Structural Analog Available? Structural Analog Available? SIL-IS Available?->Structural Analog Available? No Use Structural Analog Use Structural Analog Structural Analog Available?->Use Structural Analog Yes Re-evaluate Method Re-evaluate Method Structural Analog Available?->Re-evaluate Method No

References

Performance Showdown: N-Methylnicotinamide-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. For the analysis of N-Methylnicotinamide (MNA), a key metabolite in the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) salvage pathway, the use of a stable isotope-labeled internal standard such as N-Methylnicotinamide-d4 (MNA-d4) is often considered the gold standard. This guide provides an objective comparison of the performance of MNA-d4 against common alternative internal standards, supported by a review of experimental data from various bioanalytical methods.

The Critical Role of Internal Standards

Internal standards are essential in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to ensure that it is affected by experimental variability in the same way.

This compound: The Isotopic Advantage

This compound is a deuterated form of MNA, meaning it has the same chemical structure but with four deuterium (B1214612) atoms replacing hydrogen atoms. This subtle difference in mass allows it to be distinguished from the endogenous MNA by the mass spectrometer, while its nearly identical physicochemical properties offer significant analytical advantages over non-isotopically labeled internal standards.

Key Advantages of this compound:

  • Co-elution with the Analyte: MNA-d4 exhibits nearly identical chromatographic behavior to MNA, ensuring that both compounds experience the same matrix effects at the same time.

  • Similar Extraction Recovery: During sample preparation, the losses of MNA-d4 are expected to be equivalent to the losses of MNA, leading to more accurate quantification.

  • Comparable Ionization Efficiency: Both MNA and MNA-d4 show similar ionization responses in the mass spectrometer, further minimizing variability.

Performance Comparison in Different Matrices

Table 1: Performance Characteristics in Human Plasma/Serum
ParameterMethod with Deuterated IS (N-Methylnicotinamide-d3)[1]Method with Analog IS (N'-Methylnicotinamide)[2][3]Method with Analog IS (N1-ethylnicotinamide)[4][5]
Linearity (r²) >0.99>0.99>0.997
Lower Limit of Quantification (LLOQ) 0.1 ng/mL2.5 ng/mL2 ng/mL
Intra-day Precision (%RSD) <10%<6.9%<3.3%
Inter-day Precision (%RSD) <10%<6.9%<3.3%
Accuracy (%RE) Within ±15%Not explicitly stated, but recovery >88%Within ±2.7%
Recovery Not explicitly stated>88%>90%
Matrix Effect Parallelism demonstrated, suggesting minimal matrix effectNot explicitly statedNot explicitly stated
Table 2: Performance Characteristics in Human Urine
ParameterMethod with Deuterated IS (N-Methylnicotinamide-d3)[1]Method with Analog IS (N1-ethylnicotinamide)[4]
Linearity (r²) >0.99>0.997
Lower Limit of Quantification (LLOQ) 0.5 ng/mLNot specified for urine, but method is sensitive
Intra-day Precision (%RSD) <15%<8.3%
Inter-day Precision (%RSD) <15%<8.3%
Accuracy (%RE) Within ±15%-9.0% to +11.8%
Recovery Not explicitly stated>90%
Matrix Effect Parallelism demonstrated, suggesting minimal matrix effectNot explicitly stated

Note: The data for the deuterated internal standard is based on a study using N-Methylnicotinamide-d3[1]. The performance of this compound is expected to be comparable. The comparison is made across different studies and should be interpreted with caution as experimental conditions vary.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of N-Methylnicotinamide in biological matrices.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This is a common and straightforward method for removing proteins from plasma or serum samples.

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile (B52724) (pre-chilled to -20°C) to precipitate the proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar analytes like MNA. A common choice is a Waters ACQUITY UPLC BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the retention and subsequent elution of MNA.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Methylnicotinamide (MNA): m/z 137.1 → 94.1[2][3]

      • This compound (MNA-d4): m/z 141.1 → 98.1 (predicted)

      • N'-Methylnicotinamide (Analog IS): m/z 137.1 → 80.1[2][3]

      • N1-ethylnicotinamide (Analog IS): m/z 151.1 → 108.1 (predicted)

Visualizing the Workflow and Pathways

Diagrams are essential for understanding complex processes. The following are Graphviz diagrams illustrating the nicotinamide metabolism pathway and a typical experimental workflow.

Nicotinamide_Metabolism Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Salvage Pathway NNMT NNMT Nicotinamide->NNMT Methylation MNA N-Methylnicotinamide Excretion Urinary Excretion MNA->Excretion NAD NAD+ NAMPT->NAD NNMT->MNA

Nicotinamide Metabolism Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (HILIC) Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quantification Quantification of MNA MS->Quantification

Bioanalytical Workflow for MNA

Conclusion

Based on the principles of bioanalysis and the available data, This compound is the superior choice as an internal standard for the quantification of N-Methylnicotinamide in various biological matrices . Its isotopic nature allows it to closely mimic the behavior of the endogenous analyte throughout the analytical process, leading to more accurate and precise results by effectively compensating for matrix effects and other sources of variability. While methods using structural analogs can be validated to be reliable, the use of a stable isotope-labeled internal standard like MNA-d4 provides a higher level of confidence in the generated data, which is critical in research, clinical, and drug development settings.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Methylnicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of N-Methylnicotinamide-d4, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

N-Methylnicotinamide is classified as an irritant, and it is crucial to handle its deuterated form with the same level of caution. The primary hazards are:

  • Skin Irritation : Causes skin irritation.

  • Eye Irritation : Causes serious eye irritation.

  • Respiratory Irritation : May cause respiratory irritation.

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local environmental regulations.[1][2] The following steps provide a general framework for its proper disposal as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: this compound waste should be classified as non-halogenated organic solid waste.

  • Segregate from Incompatibles: Store this waste separately from incompatible materials such as strong oxidizing agents and alkalis (bases).[1] Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

2. Container Selection and Labeling:

  • Choose a Compatible Container: Use a clean, dry, and chemically compatible container for waste accumulation. Plastic containers are often preferred for chemical waste.[3] The container must have a secure, leak-proof closure.[4]

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Include the date when the first waste was added to the container.

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5] The SAA must be under the control of laboratory personnel.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time (often six to twelve months, depending on institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[3][6]

  • Do Not Dispose Down the Drain or in Regular Trash: this compound should not be disposed of down the sink or in the regular trash.[7] This is to prevent contamination of water systems and to ensure proper handling of potentially hazardous materials.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Control Ignition Sources: Remove any potential sources of ignition from the area.

  • Absorb the Spill: For small spills, use an inert absorbent material to soak up the substance.

  • Collect and Containerize: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the Area: Clean the spill area with soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the key steps and decision points.

cluster_0 Preparation and Handling cluster_1 Waste Collection and Storage cluster_2 Final Disposal cluster_3 Prohibited Actions A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Select a Compatible Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' Date C->D E Store in Designated SAA D->E F Keep Container Tightly Closed E->F G Use Secondary Containment F->G H Container Full or Max Time Reached? G->H I Contact EHS for Pickup H->I Yes J EHS Transports for Approved Disposal (e.g., Incineration) I->J K Do NOT Dispose Down the Drain L Do NOT Dispose in Regular Trash

A flowchart illustrating the proper disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling N-Methylnicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment

N-Methylnicotinamide is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2][3] It is essential to use appropriate personal protective equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Tightly fitting safety goggles or glasses with side-shields.To protect eyes from splashes and dust.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[5][6]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[2]
Respiratory Protection Dust respirator.Recommended when handling the solid form to avoid inhalation of dust particles.[2]

Safe Handling and Storage Procedures

Proper handling and storage are critical to ensure safety and maintain the integrity of N-Methylnicotinamide-d4.

Procedure Guideline
Handling Handle in a well-ventilated area, preferably in a chemical fume hood.[1][4] Avoid generating dust.[1] Wash hands thoroughly after handling.[1][3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1][4] Remove contaminated clothing.[1][4] If irritation persists, seek medical attention.[3]
Inhalation Move the exposed person to fresh air.[1][4] If breathing is difficult, give oxygen.[1] Seek medical attention if symptoms persist.[4]
Ingestion Do not induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.[4]

Spill and Disposal Plan

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Action Procedure
Spill Cleanup For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] Ensure adequate ventilation.[4]
Disposal Dispose of waste material at an approved hazardous waste facility.[1][3] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3] Always follow federal, state, and local regulations for disposal.[2][4]

Experimental Workflow: Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C Proceed to Handling D Weigh Solid Compound C->D E Dissolve in Solvent D->E Spill Spill Occurs D->Spill Potential Hazard F Clean Work Area E->F Proceed to Cleanup Exposure Personal Exposure E->Exposure Potential Hazard G Segregate Waste (Solid & Liquid) F->G H Dispose of Waste via Licensed Contractor G->H Spill_Action Follow Spill Cleanup Protocol Spill->Spill_Action Exposure_Action Administer First Aid Seek Medical Attention Exposure->Exposure_Action

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.